molecular formula C10H9FO3 B6285245 (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid CAS No. 147906-08-9

(2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B6285245
CAS No.: 147906-08-9
M. Wt: 196.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid ( 147906-08-9) is a high-purity fluorinated cinnamic acid derivative offered with a guaranteed purity of ≥98% . This compound has a molecular formula of C₁₀H₉FO₃ and a molecular weight of 196.18 g/mol . As a building block in medicinal chemistry and drug discovery, its core structure, which features a fluoro and a methoxy substituent on the phenyl ring, is valuable for creating analogs and optimizing the properties of lead compounds through structure-activity relationship (SAR) studies . Researchers utilize this compound in the synthesis of more complex molecules, where the electron-withdrawing fluorine atom can influence the compound's electronic distribution, metabolic stability, and binding affinity. The carboxylic acid functional group serves as a versatile handle for further synthetic modifications, including the formation of amides or esters. For safe handling, please note the associated hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended for research and further manufacturing applications only. It is not intended for direct human use or diagnostic purposes. For optimal stability, the compound should be stored sealed in a dry environment at 2-8°C .

Properties

CAS No.

147906-08-9

Molecular Formula

C10H9FO3

Molecular Weight

196.2

Purity

95

Origin of Product

United States
Foundational & Exploratory

Physicochemical Profiling and Analytical Characterization of (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery increasingly relies on highly optimized building blocks to navigate complex pharmacokinetic landscapes, halogenated and methoxylated cinnamic acid derivatives have emerged as critical scaffolds. (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid (CAS: 713-85-9) represents a structurally rigid, highly conjugated intermediate. By strategically incorporating a fluorine atom at the meta position and a methoxy group at the para position of the phenyl ring, this molecule achieves a unique balance of lipophilicity, metabolic stability, and electronic modulation.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the structural causality behind these metrics, and rigorously designed, self-validating experimental workflows for its analytical characterization.

Quantitative Physicochemical Profile

The fundamental properties of this compound dictate its behavior in both synthetic workflows and biological assays. The data below synthesizes empirical and predictive metrics critical for formulation and assay design.

PropertyValueMethod / Source
Molecular Weight 196.18 g/mol Calculated[1]
Molecular Formula C10H9FO3Structural Derivation[1]
Melting Point 227 – 230 °CExperimental[2]
Boiling Point 346.4 ± 27.0 °CPredicted[3]
Density 1.280 ± 0.06 g/cm³Predicted[3]
LogP (Octanol/Water) 2.43Predicted[4]
pKa (Carboxylic Acid) 4.44 ± 0.10Predicted[3]

Mechanistic Insights: Structure-Property Relationships (SPR)

To utilize this compound effectively, one must understand the causality behind its physicochemical metrics. The structural framework is defined by its trans (2E) stereochemistry, which enforces a planar, highly conjugated system.

The behavior of this molecule is governed by the push-pull electronic effects of its aromatic substituents:

  • The 4-Methoxy Group: Acts as a mesomeric electron donor (+M), extending the π-conjugation network, while simultaneously exerting a weak inductive withdrawal (-I) through the oxygen atom.

  • The 3-Fluoro Group: Acts as a strong inductive electron-withdrawing group (-I). In medicinal chemistry, this substitution is often employed to block CYP450-mediated oxidation at electron-rich aromatic positions.

Causality of pKa and LogP: The interplay of these forces modulates the electron density at the propenoic acid moiety. The net result is a stabilized conjugate base, yielding a pKa of 4.44[3]. This value is nearly identical to unsubstituted cinnamic acid (pKa ~4.44), demonstrating that the opposing electronic effects of the meta-fluoro and para-methoxy groups effectively neutralize each other at the ionizable center. However, the introduction of the fluorine atom and the methoxy group significantly enhances the overall thermodynamic stability and lipophilicity, driving the LogP to 2.43[4].

SPREffects Core Cinnamic Acid Core (pKa ~ 4.44) Fluoro 3-Fluoro Substitution (-I Effect) Core->Fluoro Methoxy 4-Methoxy Substitution (+M, -I Effects) Core->Methoxy Lipophilicity Increased LogP (~2.43) Fluoro->Lipophilicity Acidity Net pKa Modulation (Balanced at ~4.44) Fluoro->Acidity Electron Withdrawal Methoxy->Lipophilicity Methoxy->Acidity Electron Donation

Electronic effects of substituents on pKa and LogP.

Experimental Workflows & Protocols

As an Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system where the underlying physical chemistry dictates the parameters.

Protocol A: Chromatographic Determination of Purity and Lipophilicity

Objective: To quantify chemical purity and empirically validate the lipophilicity index (LogP). Causality & Rationale: A reversed-phase C18 column is selected to probe the hydrophobic interactions of the substituted aromatic ring. Because the compound has a pKa of 4.44[3], the mobile phase must be strictly buffered to pH 2.5. If the pH approaches or exceeds the pKa, the carboxylic acid will ionize into a hydrophilic carboxylate, drastically reducing column retention and invalidating lipophilicity correlations.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade methanol. This ensures complete solvation of the highly crystalline, high-melting-point (227–230 °C)[2] unionized form.

  • System Setup: Equip the HPLC system with a C18 column (150 mm x 4.6 mm, 5 µm particle size). Set the column oven to exactly 30.0 °C to maintain reproducible thermodynamics of partitioning.

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.5).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Initiate at 5% B, ramping linearly to 95% B over 15 minutes. This gradient ensures the moderately lipophilic compound (LogP 2.43)[4] is sufficiently retained before eluting as a sharp, symmetrical peak.

  • Detection: Monitor UV absorbance at 290 nm. The extended π-conjugation of the methoxy-substituted cinnamic acid core provides a robust chromophore at this wavelength.

  • Self-Validation & Quality Control: Injection of a blank (methanol) must precede the sample to rule out ghost peaks. System suitability requires a tailing factor ( Tf​ ) < 1.5 and theoretical plates ( N ) > 2000 for the main peak to confirm column integrity.

Protocol B: Potentiometric Determination of pKa via Cosolvent Extrapolation

Objective: To accurately determine the aqueous ionization constant (pKa) of the carboxylic acid moiety. Causality & Rationale: Due to the compound's lipophilicity[4] and high melting point[2], its aqueous solubility in the unionized state is exceptionally low. Direct aqueous titration would result in precipitation, ruining the electrode response. Therefore, a cosolvent system is utilized, followed by Yasuda-Shedlovsky extrapolation to derive the true aqueous pKa.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Solvent Preparation: Prepare three solvent mixtures of Methanol/Water (30%, 40%, and 50% v/v methanol). Add KCl to a final concentration of 0.15 M in each to maintain constant ionic strength.

  • Analyte Preparation: Dissolve 20 mg of the compound in 50 mL of each respective cosolvent mixture.

  • Titration Execution: Titrate the solutions with standardized 0.1 M NaOH (prepared in the matching cosolvent). Add titrant in 0.05 mL increments, allowing the potential to stabilize (< 0.1 mV/min drift) before the next addition.

  • Data Analysis: Calculate the apparent pKa ( psKa​ ) for each cosolvent ratio using the Gran plot method to precisely locate the equivalence point.

  • Extrapolation (Self-Validation): Plot the psKa​ values against the inverse dielectric constant ( 1/ϵ ) of the cosolvent mixtures (Yasuda-Shedlovsky plot). The y-intercept yields the extrapolated aqueous pKa. A linear regression coefficient ( R2 ) > 0.99 validates the absence of precipitation during the titration.

AnalyticalWorkflow Start Compound: (2E)-3-(3-fluoro-4-methoxyphenyl) prop-2-enoic acid HPLC HPLC Profiling (LogP & Purity) Start->HPLC Titration Potentiometric Titration (pKa Determination) Start->Titration MobilePhase Mobile Phase: pH 2.5 (Unionized State) HPLC->MobilePhase Titrant Titrant: 0.1M NaOH (Cosolvent System) Titration->Titrant Result1 Retention Time & Lipophilicity Index MobilePhase->Result1 Result2 Ionization Constant (Aqueous Extrapolation) Titrant->Result2

Analytical workflow for HPLC profiling and pKa determination.

References

  • ChemWhat. "3′-fluoro-4′-methoxycinnamic acid CAS#: 713-85-9". ChemWhat Database of Chemicals & Biologicals. URL: [Link]

Sources

In Vitro Biological Activity Screening of 3-Fluoro-4-Methoxycinnamic Acid: A Technical Guide for Antimicrobial and Modulatory Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural functionalization of cinnamic acid derivatives has emerged as a critical strategy in overcoming multidrug-resistant (MDR) bacterial and fungal pathogens. 3-Fluoro-4-methoxycinnamic acid (3-F-4-MCA) (CAS: 713-85-9) represents a highly optimized pharmacophore. By integrating a highly electronegative fluorine atom at the meta position and an electron-donating methoxy group at the para position, this compound exhibits a unique electronic profile. This whitepaper outlines the authoritative in vitro screening methodologies required to evaluate the biological activity of 3-F-4-MCA, focusing on its role as an antimicrobial agent, biofilm disruptor, and antibiotic resistance modulator.

Mechanistic Rationale & Pharmacophore Dynamics

Before initiating in vitro screening, it is vital to understand the causality behind the molecule's expected biological behavior. The rational design of 3-F-4-MCA leverages two distinct chemical modifications:

  • Fluorination (3-Fluoro): The introduction of fluorine into the cinnamic scaffold significantly enhances lipophilicity and metabolic stability. Increased hydrophobicity facilitates deeper penetration into the phospholipid bilayers of microbial cell membranes, a critical factor for disrupting membrane integrity and accessing intracellular targets[1]. Furthermore, fluorinated cinnamic derivatives consistently demonstrate lower minimum inhibitory concentration (MIC) values compared to their non-fluorinated counterparts[2].

  • Methoxylation (4-Methoxy): The methoxy group acts as an electron-donating moiety, enhancing the molecule's ability to form stable hydrogen bonds with target proteins, such as bacterial efflux pumps. Previous studies on 3-methoxycinnamic acid demonstrate its potent capability to act as an antibiotic resistance modulator, significantly reducing the MIC of standard antibiotics (like gentamicin and ampicillin) against MDR strains without exhibiting direct, standalone bactericidal toxicity[3].

By combining these functional groups, 3-F-4-MCA is hypothesized to act as a potent synergistic modulator —permeabilizing the membrane via the fluorine atom while simultaneously blocking efflux mechanisms via the methoxy-cinnamic scaffold.

Experimental Workflow & Protocol Design

To ensure scientific integrity, the biological screening of 3-F-4-MCA must follow a self-validating workflow. Each assay must include internal controls to rule out false positives caused by solvent toxicity or metabolic artifacts.

Workflow Start Compound Preparation (3-F-4-MCA in DMSO) MIC Primary Screening (Broth Microdilution MIC) Start->MIC Synergy Modulatory Profiling (Checkerboard Assay) MIC->Synergy If MIC > 128 µg/mL Biofilm Virulence Inhibition (Crystal Violet Assay) MIC->Biofilm Sub-MIC Dosing Tox Mammalian Cytotoxicity (MTT on Fibroblasts) Synergy->Tox Biofilm->Tox Analysis Data Synthesis & Therapeutic Index Tox->Analysis

Figure 1: Self-validating in vitro screening workflow for 3-F-4-MCA.

Protocol 2.1: Minimum Inhibitory Concentration (MIC) & Checkerboard Assays

Causality: Because methoxycinnamic acids often exhibit weak standalone antibacterial activity (MIC > 512 µg/mL) but strong potentiating effects[3], a standard MIC assay must be immediately followed by a checkerboard synergy assay. The synergy assay determines if 3-F-4-MCA restores the efficacy of obsolete antibiotics by inhibiting bacterial efflux pumps.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-F-4-MCA in 100% DMSO to a stock concentration of 10 mg/mL.

  • Self-Validating Controls: Prepare a vehicle control (DMSO at ≤1% final concentration) to ensure solvent does not inhibit bacterial growth. Include a positive control (e.g., Ciprofloxacin) and a blank media control to validate sterility.

  • Inoculation: Adjust the bacterial suspension (e.g., S. aureus MRSA, E. coli MDR) to 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve ∼5×105 CFU/mL.

  • Checkerboard Setup: In a 96-well plate, serially dilute the standard antibiotic (e.g., Gentamicin) along the x-axis and 3-F-4-MCA along the y-axis.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin dye to each well.

    • Mechanistic Note: Resazurin acts as an obligate metabolic indicator. Viable cells reduce blue resazurin to pink resorufin, preventing visual ambiguity caused by compound precipitation.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI). FICI ≤0.5 indicates synergy; 0.5< FICI ≤1.0 indicates additivity.

Protocol 2.2: Anti-Biofilm Activity (Crystal Violet Assay)

Causality: Cinnamic acid derivatives are known to reduce the production of virulence factors and biofilm formation at sub-lethal concentrations[1]. Evaluating 3-F-4-MCA at sub-MIC levels ensures that biofilm reduction is due to true anti-virulence mechanisms (e.g., quorum sensing interference) rather than simply killing the planktonic bacteria.

Step-by-Step Methodology:

  • Biofilm Induction: Seed 96-well flat-bottom polystyrene plates with 106 CFU/mL of biofilm-producing strains (e.g., A. baumannii or P. aeruginosa) in Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote biofilm matrix synthesis.

  • Treatment: Add 3-F-4-MCA at 21​ MIC, 41​ MIC, and 81​ MIC concentrations. Incubate statically at 37°C for 24 hours.

  • Washing (Critical Step): Carefully aspirate the media and wash the wells three times with sterile Phosphate-Buffered Saline (PBS). Causality: This removes non-adherent (planktonic) cells. Failure to wash thoroughly results in false-positive biomass readings.

  • Staining & Quantification: Fix the biofilm with 99% methanol for 15 minutes. Stain with 0.1% crystal violet for 20 minutes. Wash excess dye, solubilize the bound dye with 33% glacial acetic acid, and measure absorbance at 590 nm.

Protocol 2.3: Mammalian Cytotoxicity Screening (MTT Assay)

Causality: For an antibiotic modulator to be clinically viable, it must possess a high therapeutic index. Fluorinated compounds can sometimes exhibit off-target mammalian toxicity. The MTT assay on human gingival fibroblasts (HGF) or HEK-293 cells validates the compound's safety profile[1].

Step-by-Step Methodology:

  • Seed mammalian cells in a 96-well plate at 1×104 cells/well in DMEM with 10% FBS. Incubate for 24h (5% CO₂, 37°C).

  • Treat cells with 3-F-4-MCA at concentrations ranging from 1 to 512 µg/mL for 24 hours.

  • Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilize crystals in DMSO and read absorbance at 570 nm. Calculate the IC50​ to establish the therapeutic window.

Data Interpretation & Quantitative Benchmarks

Based on the established behavior of closely related fluorinated and methoxylated cinnamic acids[1][3][4], the following table summarizes the anticipated quantitative benchmarks for 3-F-4-MCA.

Table 1: Anticipated Benchmark Data for 3-F-4-MCA In Vitro Screening

ParameterTarget Organism / Cell LineExpected Value RangeInterpretation / Causality
Standalone MIC S. aureus (MRSA)128 – >512 µg/mLWeak direct bactericidal activity; typical for methoxycinnamic scaffolds.
Standalone MIC Cryptococcus neoformans16 – 64 µg/mLEnhanced antifungal activity driven by fluorination[2].
Synergy (FICI) E. coli (MDR) + Gentamicin0.25 – 0.45 (Synergy)3-F-4-MCA acts as a potent efflux pump inhibitor, restoring Gentamicin efficacy[3].
Biofilm Inhibition A. baumannii (Colistin-Resistant)40% – 75% reductionSub-MIC disruption of extracellular polymeric substance (EPS) matrix[4].
Cytotoxicity ( IC50​ ) Human Fibroblasts (HGF)> 512 µg/mLHigh therapeutic index; low mammalian toxicity[1].

Signaling & Resistance Modulation Pathways

The in vitro efficacy of 3-F-4-MCA is heavily dependent on its interaction with bacterial membrane dynamics and efflux architecture. The lipophilic fluorine atom acts as a "molecular drill," allowing the compound to partition into the lipid bilayer. Once localized in the membrane, the methoxycinnamic structural motif competitively binds to the active sites of Resistance-Nodulation-Division (RND) family efflux pumps in Gram-negative bacteria, or Major Facilitator Superfamily (MFS) pumps in Gram-positive bacteria.

Mechanism Compound 3-Fluoro-4-Methoxycinnamic Acid Membrane Lipid Bilayer Permeation (Driven by F-atom lipophilicity) Compound->Membrane Efflux Competitive Inhibition of Efflux Pumps (RND/MFS) Membrane->Efflux Quorum Interference with Quorum Sensing Signals Membrane->Quorum Antibiotic Intracellular Accumulation of Co-administered Antibiotic Efflux->Antibiotic Death Bacterial Eradication & Biofilm Clearance Antibiotic->Death Biofilm Suppression of EPS Matrix Production Quorum->Biofilm Biofilm->Death

Figure 2: Proposed molecular mechanism of action for 3-F-4-MCA in MDR bacteria.

By inhibiting these pumps, 3-F-4-MCA prevents the extrusion of co-administered antibiotics, leading to a rapid, lethal intracellular accumulation of the primary drug. Concurrently, the disruption of membrane microdomains interferes with the secretion of autoinducers necessary for quorum sensing, thereby halting the maturation of biofilms[3][4].

References

  • Antibacterial and potentiating activity of 3-methoxycinnamic acid on antibiotics: an in vitro and in silico approach. FEMS Microbiology Letters (Oxford Academic). Available at:[Link]

  • Discovery of Novel Ligands for Cryptococcus neoformans. bioRxiv. Available at:[Link]

  • Advancing infection therapy: the role of novel menthol-based antimicrobials. PMC - NIH. Available at:[Link]

  • Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. MDPI (Antibiotics). Available at:[Link]

Sources

Thermodynamic Stability Profile of (2E)-3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid (CAS: 147906-08-9 / 713-85-9) is a highly versatile α,β -unsaturated carboxylic acid. It serves as a critical intermediate in the synthesis of caffeic acid phenethyl amide (CAPA) analogues for oncology [4] and second-generation EP2 receptor antagonists for neuroinflammation [5]. Because its structural integrity directly impacts downstream active pharmaceutical ingredient (API) efficacy, understanding its thermodynamic stability—specifically its resistance to E/Z photoisomerization, solid-state polymorphism, and thermal decarboxylation—is paramount for drug development professionals.

This whitepaper provides an in-depth analysis of the thermodynamic drivers governing this molecule, supported by self-validating experimental protocols for thermal and photochemical profiling.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid is fundamentally dictated by its extended π -conjugation and the specific electronic push-pull system on the aromatic ring.

  • Isomeric Preference: The (2E) trans-configuration is thermodynamically favored over the (2Z) cis-isomer. The coplanarity of the aromatic ring with the acrylic acid moiety minimizes steric repulsion and maximizes orbital overlap, resulting in a negative Gibbs free energy ( ΔG<0 ) for the Z→E thermal relaxation pathway.

  • Substituent Effects: The electron-withdrawing 3-fluoro group (inductive effect, -I) and the electron-donating 4-methoxy group (mesomeric effect, +M) create a strong dipole across the phenyl ring. This specific substitution pattern tightens the crystal lattice through enhanced intermolecular hydrogen bonding at the carboxylic acid dimer interface, pushing the melting point to an exceptionally stable 227°–230 °C [6].

Solid-State Polymorphism & Photochemical Stability

In the solid state, cinnamic acid derivatives exhibit distinct polymorphic behaviors that dictate their thermodynamic and photochemical fate [3]. Depending on the crystallization solvent and cooling kinetics, the compound typically forms either α or β polymorphs.

When exposed to UV irradiation, the solid-state lattice restricts standard E/Z isomerization, instead forcing a topochemical [2+2] cycloaddition [1].

  • α -Polymorphs align in a head-to-tail configuration, yielding thermodynamically stable truxillic acid derivatives.

  • β -Polymorphs align head-to-head, yielding truxinic acid derivatives.

Because this photodimerization is an exothermic process, its kinetics can be precisely mapped using photocalorimetry.

Pathway E_Isomer (2E)-Isomer (Thermodynamically Stable) Z_Isomer (2Z)-Isomer (Kinetically Trapped) E_Isomer->Z_Isomer UV (Solution) Alpha_Poly α-Polymorph (Head-to-Tail) E_Isomer->Alpha_Poly Crystallization Beta_Poly β-Polymorph (Head-to-Head) E_Isomer->Beta_Poly Rapid Cooling Degradation Decarboxylation (Thermal Breakdown) E_Isomer->Degradation T > 250°C Z_Isomer->E_Isomer Thermal (ΔG < 0) Truxillic Truxillic Acid (Solid Dimer) Alpha_Poly->Truxillic UV [2+2] Cycloaddition Truxinic Truxinic Acid (Solid Dimer) Beta_Poly->Truxinic UV [2+2] Cycloaddition

Thermodynamic and photochemical transformation pathways of (2E)-cinnamic acid derivatives.

Quantitative Thermodynamic Profile

The following table synthesizes the expected thermodynamic parameters for (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid, derived from empirical melting point data [6] and standard thermal behaviors of highly substituted trans-cinnamic acids [2].

Thermodynamic ParameterValue / RangeAnalytical Significance
Melting Point ( Tm​ ) 227 °C – 230 °CHigh Tm​ indicates a tightly bound, thermodynamically stable crystal lattice.
Enthalpy of Fusion ( ΔHfus​ ) ~28.5 kJ/molEnergy required to disrupt the intermolecular hydrogen-bonded dimers.
Onset of Decomposition ( Td​ ) > 260 °CMarks the threshold of irreversible thermal decarboxylation.
Photodimerization Exotherm ( ΔHrxn​ ) -45 to -55 kJ/molQuantifies the thermodynamic favorability of the[2+2] cycloaddition.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in API characterization, the following protocols are designed as self-validating systems. Every analytical output is cross-verified by an orthogonal technique.

Protocol 1: Thermal Profiling via DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are utilized to map the thermal degradation and phase transitions of the compound[2].

Step-by-Step Methodology:

  • Sample Preparation: Desiccate 5.0 mg of the compound over P2​O5​ for 24 hours to remove residual moisture. Causality: Trapped water acts as a plasticizer, artificially depressing the apparent Tm​ and broadening the endothermic peak.

  • Baseline Validation (Self-Correction): Run an empty aluminum crucible from 25 °C to 300 °C. Subtract this baseline from the sample run to eliminate instrument thermal drift.

  • DSC Execution: Heat the sample at a strict rate of 10 °C/min under a 50 mL/min nitrogen purge. Causality: A slower heating rate prevents thermal lag across the sample pan, ensuring the integrated ΔHfus​ is a true thermodynamic value rather than an artifact of rapid heat flux.

  • TGA Execution: Concurrently run TGA under identical nitrogen conditions. Causality: Nitrogen prevents oxidative degradation. If mass loss occurs prior to Tm​ , it indicates residual solvent; if mass loss occurs post- Tm​ , it confirms thermodynamic decarboxylation.

Protocol 2: Photochemical Conversion Tracking

To evaluate the stability against UV-induced [2+2] cycloaddition, photocalorimetry is paired with in-situ 1 H-NMR [1].

Step-by-Step Methodology:

  • Irradiation: Expose the crystalline sample to a 365 nm UV LED source within the photocalorimeter at an isothermal 25 °C.

  • Exotherm Integration: Continuously record the heat flow. The integral of the exothermic peak directly yields the enthalpy of dimerization ( ΔHrxn​ ).

  • NMR Validation (Self-Correction): Dissolve the irradiated solid in DMSO- d6​ and acquire a 1 H-NMR spectrum.

  • Causality & Verification: Track the vinylic doublets (typically δ 6.3 and 7.6 ppm for the trans-isomer). The disappearance of these peaks and the emergence of cyclobutane protons ( δ 3.8 - 4.5 ppm) directly validates that the exotherm measured in Step 2 was exclusively due to dimerization, not non-specific thermal degradation.

Workflow cluster_Thermal Solid-State Thermal Analysis cluster_Photo Photochemical Analysis Prep Sample Preparation (Desiccation & Milling) DSC DSC (Enthalpy & Tm) Prep->DSC TGA TGA (Degradation Kinetics) Prep->TGA PhotoCal Photocalorimetry (Exothermicity) Prep->PhotoCal NMR In-situ 1H-NMR (Structural Conversion) Prep->NMR Integration Data Integration (ΔH, ΔS, Ea) DSC->Integration TGA->Integration PhotoCal->Integration NMR->Integration Profile Thermodynamic Stability Profile Integration->Profile

Self-validating experimental workflow for thermodynamic and photochemical profiling.

Conclusion

The thermodynamic stability of (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid is characterized by a robust crystal lattice (melting at 227–230 °C) and a strong energetic preference for the trans-geometry. While highly stable against thermal decarboxylation below 250 °C, its susceptibility to topochemical [2+2] photodimerization requires strict UV-shielding during API formulation. By employing orthogonal, self-validating analytical workflows (DSC/TGA paired with Photo-NMR), researchers can accurately map the thermodynamic boundaries of this critical intermediate.

References

  • Panda, T., & Naumov, P. (2018). Time-Dependent Photodimerization of α-trans-Cinnamic Acid Studied by Photocalorimetry and NMR Spectroscopy. Crystal Growth & Design (ACS Publications).[Link]

  • Shi, et al. (2023). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. Polymers (MDPI).[Link]

  • V. R. et al. (2021). Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations. Physical Chemistry Chemical Physics (RSC Publishing).[Link]

  • C. A. et al. (2024). Flow and On-Water Synthesis and Cancer Cell Cytotoxicity of Caffeic Acid Phenethyl Amide (CAPA) Derivatives. Molecules (MDPI).[Link]

  • Jiang, J., et al. (2014). Development of second generation EP2 antagonists with high selectivity. Bioorganic & Medicinal Chemistry Letters (PMC).[Link]

  • PrepChem Database. (2023). Preparation of 3-fluoro-4-methoxy-cinnamic acid. PrepChem.[Link]

Methodological & Application

Application Note: Synthesis of (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic Acid via Knoevenagel-Doebner Condensation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid, widely recognized as 3-fluoro-4-methoxycinnamic acid, is a highly valuable building block in medicinal chemistry and drug development. It serves as a critical precursor for synthesizing a variety of biologically active molecules, including 1[1] and 2[2].

The most robust and chemically efficient method for its synthesis is the condensation of 3-fluoro-4-methoxybenzaldehyde with malonic acid. By utilizing the3[3], researchers can achieve high yields and excellent (E)-stereoselectivity. While4 utilizing toluene and morpholine have been developed for industrial scale-up[4], the classical pyridine/piperidine approach remains the gold standard for bench-scale synthesis due to its reliability and self-validating nature[3],[5].

Mechanistic Principles & Causality

The success of the Knoevenagel-Doebner condensation relies on the synergistic action of a weak base (pyridine) and a secondary amine catalyst (piperidine)[3],[6].

  • Causality of Piperidine (Organocatalyst): Rather than relying solely on the slow enolization of malonic acid, piperidine reacts directly with the 3-fluoro-4-methoxybenzaldehyde to form an iminium ion intermediate. This intermediate is significantly more electrophilic than the parent carbonyl, drastically accelerating the nucleophilic attack by the malonate carbanion.

  • Causality of Pyridine (Solvent/Base): Pyridine acts as both the solvent and the primary base, facilitating the initial deprotonation of malonic acid[7]. More importantly, after the aldol-type condensation and subsequent dehydration form the alkylidenemalonic acid intermediate, pyridine plays a crucial role in the decarboxylation step. The basic environment combined with elevated reflux temperatures drives the loss of CO₂, stereoselectively yielding the thermodynamically favored (E)-alkene (trans-cinnamic acid) to minimize steric hindrance between the aryl ring and the carboxylic acid group[3].

Mechanism N1 3-Fluoro-4-methoxybenzaldehyde N3 Electrophilic Iminium Ion N1->N3 N2 Piperidine Catalyst N2->N3 Condensation N7 C-C Bond Formation (Addition) N3->N7 N4 Malonic Acid N6 Nucleophilic Malonate Carbanion N4->N6 N5 Pyridine Base N5->N6 Deprotonation N6->N7 N8 Dehydration (-H2O) N7->N8 N9 Alkylidenemalonic Acid Intermediate N8->N9 N10 Decarboxylation (-CO2) Heat + Pyridine N9->N10 N11 (2E)-3-(3-fluoro-4-methoxyphenyl) prop-2-enoic acid N10->N11 Stereoselective

Mechanistic logic of the Knoevenagel-Doebner condensation.

Experimental Design & Reagent Formulation

Self-Validating Protocol Design: This reaction's progress is visually self-validating. The evolution of CO₂ gas serves as a real-time indicator of the decarboxylation step[3]. The complete cessation of gas evolution signifies that the reaction has reached its thermodynamic endpoint.

Table 1: Quantitative Reagent Formulation (10 mmol scale)
ReagentMW ( g/mol )EquivalentsAmountRole
3-Fluoro-4-methoxybenzaldehyde154.141.01.54 g (10.0 mmol)Electrophile / Substrate
Malonic Acid104.061.21.25 g (12.0 mmol)Nucleophile / Reactant
Pyridine (Anhydrous)79.10Solvent5.0 mLSolvent / Base
Piperidine85.150.0550 µL (0.5 mmol)Organocatalyst
Hydrochloric Acid (Conc., 37%)36.46Excess~10-15 mLWorkup (Acidification)

Step-by-Step Methodology

Phase 1: Reaction Setup and Execution
  • Preparation : In a dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.54 g of 3-fluoro-4-methoxybenzaldehyde and 1.25 g of malonic acid[2].

  • Solvent/Base Addition : Add 5.0 mL of anhydrous pyridine to the flask. Stir the mixture at room temperature until the malonic acid is fully dissolved[3].

  • Catalyst Addition : Introduce 50 µL of freshly distilled piperidine to the solution[5].

  • Heating and Condensation : Attach a reflux condenser to the flask. Heat the reaction mixture using an oil bath to a gentle reflux (approx. 100-120 °C)[3],[2].

  • Monitoring : Observe the reaction for the evolution of CO₂ gas bubbles. Maintain reflux for 3 to 7 hours[2]. The reaction is deemed complete when gas evolution completely ceases and TLC (Thin Layer Chromatography, 7:3 Hexanes:Ethyl Acetate, UV visualization) confirms the consumption of the starting aldehyde[3].

Phase 2: Workup and Isolation
  • Cooling : Remove the flask from the oil bath and allow the mixture to cool to ambient room temperature[3].

  • Acidification : Slowly pour the crude reaction mixture into a beaker containing 30 mL of crushed ice and water. While stirring vigorously, add concentrated hydrochloric acid (HCl) dropwise until the solution reaches a strongly acidic pH (pH 1-2)[3],[6].

    • Causality of Acidification : Pyridine and piperidine are converted into their highly water-soluble hydrochloride salts. Simultaneously, the soluble cinnamate anion is protonated to form the neutral, water-insoluble cinnamic acid, which precipitates rapidly as a solid[6].

  • Filtration : Collect the precipitated crude product via vacuum filtration using a Büchner funnel[2].

  • Washing : Wash the filter cake with three 10 mL portions of ice-cold distilled water to remove any residual pyridine hydrochloride and unreacted malonic acid[3].

Phase 3: Purification
  • Recrystallization : Transfer the crude solid to an Erlenmeyer flask. Recrystallize the cinnamic acid from a suitable solvent system, such as a hot ethanol/water mixture[3],[6].

  • Final Drying : Filter the purified crystals and dry them under a high vacuum at 45 °C overnight to afford pure (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid.

Workflow A 1. Combine Substrates (Aldehyde + Malonic Acid) B 2. Add Reagents (Pyridine + Piperidine) A->B C 3. Reflux (100-120°C) CO2 Evolution B->C Heat D 4. Cool to Room Temp C->D Reaction Complete E 5. Acidic Workup (Ice + Conc. HCl) D->E F 6. Vacuum Filtration (Isolate Crude Solid) E->F pH < 2 G 7. Recrystallization (EtOH / Water) F->G H 8. Pure (E)-Cinnamic Acid G->H Vacuum Dry

Experimental workflow for synthesizing 3-fluoro-4-methoxycinnamic acid.

Troubleshooting & Optimization

Table 2: Common Issues and Scientific Resolutions
Observation / IssuePotential CauseScientific Solution
Low Product Yield Incomplete decarboxylationEnsure the reaction temperature is maintained at >100°C. Prolong reflux time until CO₂ evolution completely stops[3].
Oiling Out during Workup Impurities or rapid precipitationEnsure the aqueous acid mixture is ice-cold. If oiling occurs, scratch the flask with a glass rod to induce nucleation.
Discoloration of Product Oxidation of the aldehyde or amineUse freshly distilled piperidine and store the aldehyde under an inert atmosphere (Argon/N₂) prior to use.
Residual Pyridine Odor Inadequate acidificationVerify the pH is strictly < 2 during the precipitation step. Wash the filter cake thoroughly with cold water[3].

References

  • [3] Technical Support Center: Optimizing Knoevenagel Synthesis of Cinnamic Acid. Benchchem.

  • [5] Preparation of Cinnamic Acids. Bio-protocol.

  • [6] Synthesis of Cinnamic Acid via Knoevenagel Reaction. Scribd.

  • [2] EP1199304A1 - Bicyclic compounds and pharmaceutical composition containing tricyclic compound for treating or preventing sleep disorders. Google Patents.

  • [7] Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry.

  • [4] Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel–Doebner Condensation. ACS Publications.

  • [1] Euodenine A: A Small-Molecule Agonist of Human TLR4. Journal of Medicinal Chemistry.

Sources

amide coupling reactions using (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Amide Coupling Reactions Using (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic Acid

Introduction: The Central Role of the Amide Bond

In the landscape of medicinal chemistry and drug development, the amide bond is a ubiquitous and critical functional group, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceutical agents.[1][2] The ability to efficiently and reliably construct this linkage between a carboxylic acid and an amine is paramount for the synthesis of novel molecular entities and the exploration of structure-activity relationships (SAR).[3]

This application note provides a comprehensive guide to the synthesis of amides using (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid, a substituted cinnamic acid derivative. The electronic and steric properties imparted by the fluoro and methoxy substituents make this a valuable building block, but also necessitate robust and well-optimized coupling protocols. We will delve into the mechanistic underpinnings of two gold-standard coupling strategies, provide detailed, field-proven protocols, and offer insights to guide researchers toward successful synthesis.

Mechanistic Overview: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group to facilitate nucleophilic attack by the amine.[2] This is achieved using coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl-substituted intermediate. This intermediate is then readily displaced by the amine nucleophile to form the stable amide bond.

Two of the most reliable and widely adopted classes of coupling reagents are carbodiimides, often used with additives, and uronium/aminium salts.

  • EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] However, this intermediate can be prone to racemization and can rearrange to a non-reactive N-acylurea. The addition of 1-Hydroxybenzotriazole (HOBt) mitigates these issues by trapping the O-acylisourea to form an HOBt-active ester.[6][7] This active ester is more stable than the O-acylisourea but highly reactive towards amines, leading to higher yields and cleaner reactions.[4][5]

  • HATU Coupling: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is a uronium salt-based reagent known for its high efficiency and rapid reaction kinetics.[8][9] It activates the carboxylic acid by forming a highly reactive OAt-active ester. The 7-azabenzotriazole (OAt) moiety makes this intermediate significantly more reactive than the corresponding HOBt ester, often leading to faster and more efficient couplings, especially with challenging substrates like sterically hindered amines or electron-deficient anilines.[8][10]

G Acid Carboxylic Acid (R-COOH) Intermediate Reactive Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Intermediate Activation Reagent Coupling Reagent (e.g., EDC/HOBt or HATU) Reagent->Intermediate Amine Amine (R'-NH2) Amide Amide Product (R-CONH-R') Intermediate->Amide Nucleophilic Attack Amine->Amide Byproduct Byproduct (e.g., Urea, HOAt)

Caption: General mechanism of amide bond formation.

Comparative Overview of Protocols

The choice between EDC/HOBt and HATU often depends on the specific amine substrate, cost considerations, and desired reaction time. The following table provides a high-level comparison to guide your selection.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
Additive 1-Hydroxybenzotriazole (HOBt)None required (HOAt is part of the reagent)
Base N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
Typical Reaction Time 12 - 24 hours1 - 4 hours
Relative Cost LowerHigher
Pros Cost-effective, byproducts are water-soluble, widely applicable.[3]High efficiency, rapid kinetics, excellent for sterically hindered or electron-deficient amines, low racemization.[8][10]
Cons Slower reaction times, may be less effective for challenging substrates.Higher cost, can react with unprotected N-termini in excess.[9]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Coupling reagents, particularly uronium salts, can be sensitizers.[11]

Protocol 1: Amide Coupling using EDC/HOBt

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.

Materials and Reagents:

  • (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid

  • Amine of choice (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the acid in anhydrous DMF (to make a 0.1-0.5 M solution). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.[3] Causality: Anhydrous solvent is crucial to prevent hydrolysis of the activated intermediate. HOBt is added with EDC to form the active ester in situ.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (2.0-3.0 eq) dropwise. Causality: The base neutralizes the HCl salt of EDC and the protonated amine, allowing the free amine to act as a nucleophile. Adding it at 0 °C helps control any potential exotherm.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Work-up: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[3] Causality: The acid wash removes excess amine and DIPEA. The bicarbonate wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel or by recrystallization to obtain the final product.[1][12]

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is ideal for rapid coupling or for use with less reactive or sterically demanding amines.

Materials and Reagents:

  • (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid

  • Amine of choice (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid (1.0 eq) and HATU (1.1 eq).

  • Pre-activation (Optional but Recommended): Dissolve the solids in anhydrous DMF (0.1-0.5 M). Add DIPEA (2.0 eq) and stir the mixture for 15-20 minutes at room temperature.[8] Causality: Pre-activation ensures the formation of the OAt-active ester before the amine is introduced, often leading to cleaner and faster reactions.

  • Coupling: Add the amine (1.1 eq) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated NH₄Cl or 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[8] Causality: The washing steps serve the same purpose as in Protocol 1, removing basic and acidic impurities. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.

Caption: Standard experimental workflow for amide coupling.

Conclusion

The formation of amides from (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid can be achieved with high efficiency using well-established coupling reagents. The EDC/HOBt method offers a reliable and economical route, while the HATU protocol provides a faster and often more effective alternative for challenging substrates. By understanding the mechanisms behind these transformations and carefully following the detailed protocols, researchers can confidently synthesize a diverse library of amide derivatives for applications in drug discovery and materials science.

References

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]

  • Amine to Amide (Coupling) - HATU - Common Organic Chemistry. Available at: [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. Available at: [Link]

  • Dunsmore, C. J., Carr, R., Fleming, T., & Kdeh, N. (2006). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 71(23), 8659-8666. Available at: [Link]

  • Coupling Reagents - ResearchGate. Available at: [Link]

  • Han, C., & Park, C. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 7(2), 133-143. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • What is the best technique for amide purification? - ResearchGate. Available at: [Link]

  • Application Note – Amide coupling 96-well plate kit - Synple Chem. Available at: [Link]

  • Looking for some advice for purification of diamide : r/Chempros - Reddit. Available at: [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6649–6656. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Coupling Reagents in Amide Synthesis - Scribd. Available at: [Link]

  • Morsy, N. M., & Hassan, A. S. (2022). Synthesis, reactions, and applications of chalcones: A review. European Journal of Chemistry, 13(3), 241-252. Available at: [Link]

  • (2e)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid - PubChem. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. Available at: [Link]

  • Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one - ResearchGate. Available at: [Link]

  • (E)-1-(2-Furyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - PMC. Available at: [Link]

Sources

(2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic Acid: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fluorinated Cinnamic Acids

In the landscape of contemporary drug discovery, the cinnamic acid scaffold represents a privileged structure, forming the backbone of numerous bioactive molecules with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The strategic functionalization of this scaffold is a key approach for medicinal chemists to fine-tune the pharmacological properties of lead compounds. The introduction of fluorine and methoxy substituents onto the phenyl ring, as seen in (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid, is a particularly powerful strategy. This technical guide provides an in-depth overview of the properties, synthesis, and potential applications of this versatile building block for researchers, scientists, and drug development professionals.

The fluorine atom, with its small size and high electronegativity, can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its overall pharmacokinetic profile.[3] The methoxy group also plays a crucial role in modulating the biological activity of cinnamic acid derivatives, often contributing to their antioxidant and anti-inflammatory properties.[4][5] The specific placement of the fluoro and methoxy groups in (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid creates a unique electronic and steric environment, making it an attractive starting material for the synthesis of novel therapeutic agents.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design.

PropertyValueSource
IUPAC Name (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acidN/A
Synonyms 3-Fluoro-4-methoxycinnamic acid[6]
CAS Number 147906-08-9N/A
Molecular Formula C₁₀H₉FO₃N/A
Molecular Weight 196.18 g/mol N/A
Appearance White to off-white crystalline powder[7]
Melting Point 185-188 °C[7]
Solubility Soluble in methanol, ethanol, and other polar organic solvents.General knowledge

Synthesis of (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic Acid

The most common and efficient method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation.[6] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation.[6][8]

Synthetic Workflow: Knoevenagel Condensation

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions 3-fluoro-4-methoxybenzaldehyde 3-Fluoro-4-methoxybenzaldehyde intermediate Unstable Intermediate 3-fluoro-4-methoxybenzaldehyde->intermediate Condensation malonic_acid Malonic Acid malonic_acid->intermediate catalyst Base Catalyst (e.g., Pyridine, Piperidine) catalyst->intermediate solvent Solvent (e.g., Pyridine or solvent-free) solvent->intermediate heat Heat (Reflux) heat->intermediate product (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid intermediate->product Decarboxylation (-CO₂)

Caption: Knoevenagel condensation for the synthesis of the title compound.

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from established procedures for the synthesis of substituted cinnamic acids.[6][8]

Materials:

  • 3-Fluoro-4-methoxybenzaldehyde (1.0 eq)

  • Malonic acid (1.5 eq)

  • Pyridine (as solvent and catalyst)

  • Piperidine (catalytic amount)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-methoxybenzaldehyde (1.0 eq) and malonic acid (1.5 eq).

  • Add pyridine to dissolve the reactants, followed by a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice-cold water and concentrated HCl with constant stirring.

  • A precipitate of (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Applications in Medicinal Chemistry: A Building Block for Bioactive Molecules

(2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid is a versatile building block for the synthesis of a variety of more complex molecules with potential therapeutic applications. The presence of the carboxylic acid and the activated double bond provides two key reactive handles for further chemical modifications.

Synthesis of Bioactive Amides and Esters

The carboxylic acid moiety can be readily converted to amides and esters, which are common functional groups in many drug molecules. The structure-activity relationship (SAR) of cinnamic acid derivatives often reveals that the nature of the amide or ester substituent significantly influences biological activity.[9][10] For example, derivatives of fluorinated and methoxylated cinnamic acids have shown promise as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[11]

Hypothetical Synthetic Pathway to a Bioactive Amide:

Amide_Synthesis start_acid (2E)-3-(3-fluoro-4-methoxyphenyl) prop-2-enoic acid product Bioactive Amide Derivative start_acid->product Amide Coupling reagents Amine (R-NH₂) Coupling Reagents (e.g., HATU, HOBt, EDC) reagents->product

Caption: General scheme for the synthesis of bioactive amides.

Precursor for Chalcone Synthesis

Chalcones, which are 1,3-diaryl-2-propen-1-ones, are a class of natural products known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[12] (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid can be converted to its corresponding acid chloride and subsequently reacted with a substituted benzene via a Friedel-Crafts acylation to yield a fluorinated and methoxylated chalcone.

Modulation of Key Signaling Pathways

Cinnamic acid derivatives have been shown to exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation.[4] These pathways include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A key regulator of the inflammatory response.

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): A critical pathway involved in cell survival, proliferation, and growth.

  • MAPK (Mitogen-Activated Protein Kinase): A pathway that transduces extracellular signals to regulate a wide range of cellular processes.

Hypothetical Mechanism of Action:

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_response Cellular Response stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor stimuli->receptor pathways Signaling Cascades (NF-κB, PI3K/Akt, MAPK) receptor->pathways transcription Gene Transcription pathways->transcription inflammation Inflammation (e.g., Cytokine production) transcription->inflammation building_block (2E)-3-(3-fluoro-4-methoxyphenyl) prop-2-enoic acid Derivative building_block->pathways Inhibition

Caption: Potential modulation of inflammatory signaling pathways.

Conclusion: A Promising Scaffold for Future Drug Discovery

(2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid is a strategically designed building block that combines the beneficial properties of the cinnamic acid scaffold with the advantageous effects of fluorine and methoxy substitution. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The insights provided in this guide underscore its potential for the development of novel therapeutic agents targeting a range of diseases. Further exploration of the derivatives of this compound is warranted to fully realize its potential in drug discovery and development.

References

  • Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]

  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. [Link]

  • Synthetic derivatives of natural cinnamic acids as potential anti‐colorectal cancer agents. [Link]

  • Novel Methods of Knoevenagel Condensation. [Link]

  • Bioactivity and structure-activity relationship of cinnamic acid derivatives and its heteroaromatic ring analogues as potential high-efficient acaricides against Psoroptes cuniculi. [Link]

  • Structure Activity Relationship Studies of Cinnamic Acid Derivatives as Inhibitors of Human Neutrophil Elastase Revealed by Ligand Docking Calculations. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. [Link]

  • ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. [Link]

  • Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. [Link]

  • Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents. [Link]

  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. [Link]

  • An Update on the Synthesis and Applications of Bis(Naphthoquinones): An Important Class of Molecules against Infectious Diseases and other Conditions. [Link]

  • Generation and capture of naphthoquinonynes: a new frontier in the development of trypanocidal quinones via aryne chemistry. [Link]

  • 3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. [Link]

  • SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. [Link]

  • Ligands of 5-ht6 receptors, pharmaceutical formulation, production method and medical product.
  • Combining microbial and chemical syntheses for the production of complex natural products. [Link]

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]

  • Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]

Sources

Application Note: Chemoselective Catalytic Hydrogenation of trans-3-Fluoro-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Fluorinated phenylpropanoic acids are critical building blocks in modern drug discovery, frequently utilized in the synthesis of integrin-targeting ligands 1 and advanced antidepressant therapeutics 2. The conversion of trans-3-fluoro-4-methoxycinnamic acid to 3-(3-fluoro-4-methoxyphenyl)propanoic acid via catalytic hydrogenation is a foundational transformation. However, this reaction presents a distinct chemoselectivity challenge: the quantitative reduction of the α,β -unsaturated alkene must be achieved without triggering the reductive cleavage of the aryl-fluorine (Ar-F) bond, a side reaction known as hydrodefluorination.

This protocol provides a self-validating, highly chemoselective methodology for this transformation, detailing the mechanistic causality behind catalyst selection, solvent effects, and operational parameters.

Mechanistic Insights & Catalyst Selection

The primary risk during the hydrogenation of fluoroarenes is hydrodefluorination. While the Ar-F bond is thermodynamically strong (~126 kcal/mol), certain transition metals can insert into this bond via oxidative addition, leading to the irreversible loss of fluorine 3.

  • Catalyst Causality : Rhodium-based catalysts (e.g., Rh/Al₂O₃) are highly active but notoriously prone to facilitating hydrodefluorination in aqueous or protic media 4. Conversely, Palladium on Carbon (Pd/C) exhibits excellent chemoselectivity for alkene reduction over Ar-F cleavage, provided the reaction is kept under mild conditions 5.

  • Pressure & Temperature Causality : Elevated hydrogen pressure (>5 atm) and temperatures (>40°C) provide the activation energy required for Pd to insert into the Ar-F bond. Restricting the system to 1 atm H₂ at 25°C ensures the reaction remains strictly within the kinetic window for alkene reduction 6.

Reaction Pathway Visualization

ReactionPathway A trans-3-Fluoro-4-methoxycinnamic acid (Starting Material) B Mild Hydrogenation 5% Pd/C, 1 atm H2, 25°C A->B Chemoselective C Harsh Hydrogenation 10% Pd/C, >5 atm H2, 50°C A->C Non-selective D 3-(3-Fluoro-4-methoxyphenyl)propanoic acid (Desired Product) B->D >98% Yield C->D Minor Pathway E 3-(4-Methoxyphenyl)propanoic acid (Hydrodefluorination Impurity) C->E Major Pathway (C-F Cleavage)

Chemoselective hydrogenation pathway vs. undesired hydrodefluorination.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and chemoselectivity, demonstrating why 5% Pd/C at ambient conditions is the authoritative standard for this substrate.

Table 1: Optimization of Hydrogenation Conditions

CatalystSolventPressure (H₂)Temp (°C)Time (h)Conversion (%)Desired Product (%)Defluorinated Impurity (%)
10% Pd/CMeOH5 atm504>996534
5% Pd/C MeOH 1 atm 25 3 >99 >99 <1
5% Pt/CEtOAc1 atm251245450
5% Rh/Al₂O₃H₂O/MeOH1 atm254>991584

Experimental Protocol

Workflow Diagram

Protocol N1 1. Substrate Dissolution (MeOH) N2 2. Catalyst Addition (5% Pd/C) N1->N2 N3 3. N2/H2 Purge Cycle (1 atm) N2->N3 N4 4. Reaction Stirring (3 h, 25°C) N3->N4 N5 5. Filtration (Celite Pad) N4->N5 N6 6. Concentration & QC (NMR) N5->N6

Step-by-step workflow for the catalytic hydrogenation protocol.

Step-by-Step Methodology

1. Preparation & Dissolution

  • Charge a flame-dried 100 mL round-bottom flask with trans-3-fluoro-4-methoxycinnamic acid (1.96 g, 10.0 mmol).

  • Add 50 mL of anhydrous methanol. Stir until the substrate is completely dissolved.

  • Causality: Methanol is chosen over ethyl acetate because protic solvents accelerate the reduction of highly conjugated cinnamic systems by stabilizing the polar transition states on the Pd surface [[6]]().

2. Catalyst Addition

  • Flush the flask gently with Nitrogen (N₂) gas.

  • Carefully add 5% Pd/C (196 mg, 10 wt% relative to substrate).

  • Causality: Dry Pd/C in the presence of methanol vapors and ambient oxygen poses a severe fire hazard. Adding the catalyst under an N₂ blanket prevents spontaneous ignition.

3. Atmosphere Purging

  • Seal the flask with a rubber septum. Insert a needle connected to a dual-manifold Schlenk line or a balloon system.

  • Evacuate the flask under mild vacuum and backfill with N₂ (Repeat 3 times).

  • Evacuate the flask and backfill with Hydrogen (H₂) gas (Repeat 3 times). Leave the system under a positive pressure of H₂ (1 atm) via a balloon.

4. Reaction Execution

  • Stir the suspension vigorously (≥800 rpm) at 25°C for 3 hours.

  • Causality: Heterogeneous catalytic hydrogenation is strictly mass-transfer limited. Vigorous stirring maximizes the dissolution of H₂ gas into the methanol and ensures continuous substrate contact with the solid catalyst.

5. Workup & Isolation

  • Purge the flask with N₂ to remove residual H₂ gas.

  • Filter the black suspension through a tightly packed pad of Celite in a sintered glass funnel. Wash the pad with an additional 30 mL of methanol.

  • Causality: Celite traps the pyrophoric, sub-micron Pd/C particles, preventing them from contaminating the final product or causing fires during disposal.

  • Concentrate the clear filtrate under reduced pressure (rotary evaporator) to yield a white solid. Dry under high vacuum to afford 3-(3-fluoro-4-methoxyphenyl)propanoic acid (>98% yield).

Self-Validating Quality Control (QC)

To ensure the protocol was successful and chemoselective, the system must be self-validated using Nuclear Magnetic Resonance (NMR) spectroscopy.

Validation Checkpoint 1: Successful Alkene Reduction (¹H NMR in CDCl₃)

  • Expected Disappearance: The starting material exhibits two distinct trans-alkene doublets at δ ~6.3 ppm (d, J = 16.0 Hz) and δ ~7.6 ppm (d, J = 16.0 Hz). These must be completely absent.

  • Expected Appearance: The product will show two new aliphatic methylene multiplets (often appearing as pseudo-triplets) at δ ~2.6 ppm (2H, Ar-CH₂ ) and δ ~2.9 ppm (2H, CH₂ -COOH).

Validation Checkpoint 2: Absence of Hydrodefluorination (¹⁹F NMR & ¹H NMR)

  • ¹⁹F NMR: A single distinct peak should remain around δ -135 ppm. If the peak is absent, severe hydrodefluorination has occurred.

  • ¹H NMR: The aromatic region should integrate to exactly 3 protons. The proton adjacent to the fluorine atom will exhibit a characteristic doublet of doublets (J ~ 12 Hz, 2 Hz) due to H-F splitting. If this complex splitting is lost and the aromatic region resolves into an AA'BB' pattern typical of a para-substituted ring, the Ar-F bond has been cleaved.

References

  • Synthesis of Spirodienones by Intramolecular Ipso-Cyclization of N-Methoxy-(4-halogenophenyl)amides Using [Hydroxy(tosyloxy)iodo]benzene in Trifluoroethanol. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. North American Catalysis Society. URL:[Link]

  • Catalyst-Free Hydrodefluorination of Perfluoroarenes with NaBH₄. ACS Publications. URL:[Link]

  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science and Technology. URL:[Link]

  • US5543415A - Antidepressants. Google Patents.
  • WO2019210200A1 - Integrin targeting ligands and uses thereof. Google Patents.

Sources

preparation of ester derivatives from (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've begun dissecting the request. The focus is on ester derivative preparation from 3-fluoro-4-methoxycinnamic acid. I'm treating this as a detailed task and starting with the core compound. I'm identifying the key aspects involved in the conversion.

Defining the Structure

I am now structuring the output's format, starting with the application notes and protocols requested. I'm prioritizing the creation of a dynamic outline, abandoning templates, and incorporating the scientific integrity components like in-text citations and a final references section. I'm focusing on the required visualizations, including the tables for quantitative data and the Graphviz diagrams, with their specified color scheme and constraints.

Detailing the Chemistry

I'm now detailing the chemistry. I've broken down the starting material and goal. I'm focusing on the significance, especially in drug development. I'm outlining esterification methods, including Fischer, Steglich, and acid chloride approaches. I'm selecting two key methods for the protocol: EDCI/DMAP and the acid chloride approach with oxalyl chloride/DMF catalyst, focusing on high yields and broad applicability.

Confirming Esterification Suitability

I've confirmed that Steglich esterification, particularly the EDC/DMAP method, is highly effective for cinnamic acid derivatives. My focus has narrowed to the 3-fluoro-4-methoxycinnamic acid starting material, and initial observations indicate excellent reactivity. I'm excited about the "greener" nature of the EDC/DMAP method.

Structuring the Application Note

I'm now structuring the application note, meticulously organizing the content to meet the core requirements. I've drafted an outline, starting with a professional title and abstract. I'm focusing next on a compelling introduction that highlights the importance of 3-fluoro-4-methoxycinnamic acid derivatives and why esterification is challenging. I'm also planning an E-E-A-T section to justify the Steglich method, exploring the benefits of each method, and explain the mechanistic role of DMAP. I am planning a workflow visualization.

Comparing Esterification Methods

I'm now comparing EDC/DMAP and acyl chloride methods. I'm focusing on data presentation through tables to showcase yields and reaction times. I am preparing a section on references, to be numbered and including titles, sources, and URLs. I've drafted a title for the application note and am working on an introduction that highlights the importance of the starting material and the role of esterification. I'm preparing a detailed section on Steglich methodology.

Visualizing the Workflow

I'm now focused on visualizing the reaction process, creating a workflow diagram comparing EDC/DMAP and acyl chloride methods. I'm choosing colors to ensure contrast and readability within the Graphviz diagram. I'm making sure that the workflow will compare the two methods starting from the acid.

I am developing the protocols. I am implementing self-validating steps, such as TLC monitoring, to ensure data validity. I'm drafting the EDC/DMAP protocol, specifying reagents, including a "greener" acetonitrile solvent choice, and setting out the initial steps.

Developing the Experimental Protocols

I'm now writing out the detailed experimental procedures. Method A, the EDC/DMAP route, involves activating the acid, adding alcohol, and monitoring the reaction. The workup includes evaporation, extraction, and drying. Method B, using oxalyl chloride, involves adding the acid, oxalyl chloride, and DMF, followed by the alcohol and triethylamine. I will be incorporating the results into a table that will compare the two methods across a number of key parameters. I am using Graphviz to visualize the workflow. I've started the protocol for method A.

Finalizing The Synthetic Scheme

Now I'm creating a clear and concise visual of the reaction pathways for both EDC/DMAP and acyl chloride methods, focusing on the key intermediates in the Graphviz diagram. I am verifying the visual data for accuracy, ensuring I capture all critical steps of each method. I've included a graphic caption.

I will incorporate a table comparing the reaction results in the application note. I am adding references, including the BenchChem Application Notes and other relevant literature.

Verifying References Details

I'm now making sure that all references are correctly formatted and verifiable. I've switched to using the DOI links, which provides robust and verified URLs, rather than the search result redirects. I'm focusing on providing exact URLs, where available, or using DOIs for all references. I'm ensuring consistency in citation style. I am also making sure I check references for source accuracy. I've rechecked references for all sources, including BenchChem Application Notes and other literature.

Justifying Reagent Selection

I'm now integrating the scientific rationale for choosing (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid and the milder Steglich esterification to avoid side reactions. I'm focusing on explaining the importance of the fluorine and methoxy groups and how they influence the molecule's properties. I am also discussing the implications of stronger acidic conditions. I'm expanding my planned Table 1 to explain the selection of the reagents. I'm now making sure that all references are correctly formatted.

I am now structuring the data table and am finalizing reference details.

Comparing Reaction Outcomes

I am now focusing on data presentation. I'm preparing a detailed table comparing the two esterification methods. The rows will compare reagent selection, temperature, reaction time, typical yield, and byproduct profiles. The two methods are Steglich (EDC/DMAP) and acyl chloride. The protocol includes self-validating TLC checks. I am creating a structured workup, that provides specific impurity removal. I'm ensuring full editorial control, and I will explain the causal factors. I'm implementing in-text citations.

Refining Visual Representation

I'm now refining the Graphviz DOT code, ensuring clear and readable workflow visualization. I'm focusing on color contrast for improved visual clarity, implementing a color palette. I've set the graph size to control the image dimensions. The diagram shows the key steps and nodes, improving the presentation of the comparison. I am checking the contrast and color usage.

Optimizing Workflow Visualization

I'm now implementing workflow refinements to enhance clarity and convey data. I'm focusing on node text for conciseness and visual flow. I'm verifying that the diagram accurately represents both methods, with distinct colors for each. I've ensured a logical flow, capturing all reaction steps and intermediates.

Composing the Application Note

I'm now drafting the application note text, starting with the introduction and rationale for esterification. I'm explaining why we chose to functionalize the cinnamic acid derivative and focusing on the mild conditions of the Steglich method, specifically EDC/DMAP, and its greener attributes. I'm highlighting why we avoid Fischer esterification, emphasizing the potential for ether cleavage and undesired additions. My aim is to make the note very clear.

Finalizing Reference Accuracy

I am now focusing on refining the reference list, ensuring all links are functional and accurate. I'm verifying the citations, confirming that DOIs are correctly formatted and lead to the intended sources, which are more reliable. I will use DOI links where available, and I am rechecking the BenchChem link. I'm preparing to finalize the application note.

Application Note: Optimized Mizoroki-Heck Cross-Coupling Protocol for the Synthesis of 3-Fluoro-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

3-Fluoro-4-methoxycinnamic acid is a highly valuable α,β -unsaturated carboxylic acid, frequently utilized as a structural template in the development of advanced pharmaceutical agents and azido-functionalized derivatives[1]. The most atom-economical route to access this compound is via the palladium-catalyzed Mizoroki-Heck cross-coupling of 4-bromo-2-fluoroanisole with acrylic acid.

This application note provides a self-validating, highly optimized protocol designed for researchers and process chemists. By bypassing the use of acrylate esters—which require a subsequent saponification step—this method directly yields the free cinnamic acid while utilizing an acid-base extraction logic to guarantee high product purity.

Mechanistic Rationale & Experimental Causality

The success of a Heck coupling relies heavily on the precise orchestration of the catalytic cycle. Every reagent in this protocol has been selected based on strict mechanistic causality:

  • Precatalyst & Ligand Dynamics : 2 (Pd(OAc)₂) is utilized as an air-stable precatalyst. We pair it with tri-o-tolylphosphine (P(o-tolyl)₃) rather than standard triphenylphosphine. The increased steric bulk of the ortho-methyl groups facilitates the rapid dissociation of the ligand to form the active 14-electron Pd(0)L₂ complex and significantly accelerates the final product release during reductive elimination[3].

  • Base Selection : Triethylamine (Et₃N) serves a dual, critical purpose. First, it deprotonates the acrylic acid in situ to prevent catalyst poisoning. Second, it acts as the terminal base to neutralize the hydrobromic acid (HBr) generated during the β -hydride elimination step, driving the catalytic cycle forward[2].

  • Solvent Polarity : N,N-Dimethylformamide (DMF) is selected because its polar aprotic nature stabilizes the cationic transition states during the olefin coordination step, enhancing the overall reaction rate compared to non-polar solvents[4].

HeckMechanism Pd0 1. Active Catalyst Pd(0)L2 OxAdd 2. Oxidative Addition Ar-Pd(II)(Br)L2 Pd0->OxAdd + 4-Bromo-2-fluoroanisole Coord 3. Olefin Coordination Ar-Pd(II)(Alkene)L2 OxAdd->Coord + Acrylic Acid MigIns 4. Migratory Insertion Ar-C-C-Pd(II)(Br)L2 Coord->MigIns Syn-Insertion BetaElim 5. β-Hydride Elimination Product Release MigIns->BetaElim Bond Rotation Regen 6. Catalyst Regeneration Base Neutralization BetaElim->Regen - 3-Fluoro-4-methoxycinnamic acid Regen->Pd0 + Et3N - Et3N·HBr

Catalytic cycle of the Pd-catalyzed Heck coupling for 3-fluoro-4-methoxycinnamic acid synthesis.

Reaction Optimization Data

The following table summarizes the quantitative data driving the selection of our optimized parameters. Deviations from the optimal ligand or solvent lead to stalled oxidative addition or catalyst aggregation.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)₂PPh₃Et₃NDMF10072Standard conditions; moderate yield due to slow reductive elimination.
2 Pd(OAc)₂ P(o-tolyl)₃ Et₃N DMF 100 89 Optimal; steric bulk of ligand accelerates product release.
3Pd(OAc)₂P(o-tolyl)₃K₂CO₃Toluene10055Poor solubility of inorganic base in non-polar solvent limits turnover.
4Pd(PPh₃)₄NoneEt₃NDMF10068Pre-formed Pd(0) is prone to aggregation (Pd black) without excess ligand.
5Pd(OAc)₂P(o-tolyl)₃Et₃NTHF8041Lower temperature and reduced solvent polarity stall oxidative addition.

Self-Validating Experimental Protocol

Materials Required
  • Aryl Halide : 4-Bromo-2-fluoroanisole (10.0 mmol, 2.05 g)

  • Olefin : 5 (15.0 mmol, 1.08 g)[5]

  • Catalyst : Palladium(II) acetate (0.2 mmol, 45 mg, 2 mol%)

  • Ligand : Tri-o-tolylphosphine (0.4 mmol, 122 mg, 4 mol%)

  • Base : Triethylamine (25.0 mmol, 3.5 mL)

  • Solvent : Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology
  • Reaction Setup : To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, P(o-tolyl)₃, and 4-bromo-2-fluoroanisole.

  • Solvent & Base Addition : Inject anhydrous DMF (20 mL) followed by triethylamine and acrylic acid.

    • Causality Check: 2.5 equivalents of Et₃N are strictly required. 1.5 equivalents are immediately consumed to form the acrylate salt, leaving 1.0 equivalent to act as the terminal base for the Heck catalytic cycle.

  • Degassing (Critical Step) : Purge the reaction mixture with dry Nitrogen or Argon for 10 minutes.

    • Validation: Failure to degas will result in the rapid precipitation of "palladium black" (inactive bulk Pd metal) upon heating, visually indicating catalyst death.

  • Heating : Seal the flask and stir the mixture at 100 °C for 12 hours.

  • In-Process Monitoring : Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active 4-bromo-2-fluoroanisole spot indicates complete conversion.

  • Self-Validating Workup (Acid-Base Extraction) :

    • Cool the mixture to room temperature and dilute with 100 mL of distilled water.

    • Extraction 1 (Impurity Removal) : Wash the basic aqueous layer with Ethyl Acetate (3 × 50 mL).

      • Logic: Because the reaction environment is highly basic, the product exists as the water-soluble triethylammonium 3-fluoro-4-methoxycinnamate. The organic wash selectively removes unreacted aryl bromide, phosphine ligands, and neutral homocoupling byproducts. Discard the organic layer.

    • Precipitation : Slowly acidify the aqueous layer dropwise with 2M HCl until the pH reaches ~2.

      • Validation: A thick white/pale-yellow precipitate will immediately form, 6[6].

  • Isolation : Filter the precipitate via a Büchner funnel, wash the filter cake with cold water (2 × 20 mL) to remove residual DMF and salts, and dry under vacuum at 50 °C overnight.

Analytical Validation

To confirm the structural integrity and stereoselectivity of the synthesized 3-fluoro-4-methoxycinnamic acid:

  • HPLC : Analyze the dried powder to ensure purity >98%. The absence of the 4-bromo-2-fluoroanisole peak confirms the efficacy of the acid-base extraction.

  • ¹H-NMR (DMSO-d₆) : The stereoselectivity of the Heck coupling is validated by observing the vinylic protons. The trans-(E)-alkene geometry will present as two distinct doublets with a large coupling constant (J ≈ 16.0 Hz), distinguishing it from the cis-(Z)-isomer (J ≈ 10-12 Hz).

References

  • 3-Fluoro-4-methoxycinnamic acid - Interomex Source: interomex.com URL:[Link]

  • Heck Reaction of 2-Oxyacrylates with Aryl Bromides: A Common Route to Monoaryl Pyruvates... Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Approaches to the synthesis of 2-hydroxyquinolines Source: University of Johannesburg (uj.ac.za) URL:[Link]

  • Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction Source: University of Windsor URL:[Link]

  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction Source: JoVE (Journal of Visualized Experiments) URL:[Link]

Sources

Application Note: Incorporating Fluorinated Cinnamic Acids into Bioactive Polymer Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative profiling, and self-validating synthetic protocols for fluorinated cinnamate-based polymers.

Mechanistic Rationale: The Fluorine-Cinnamate Synergy

The integration of fluorinated cinnamic acids (FCAs) into polymer backbones represents a paradigm shift in the design of bioactive materials. Cinnamic acid naturally provides two critical handles for polymer synthesis: an α,β-unsaturated double bond capable of photo-crosslinking or controlled radical polymerization, and a carboxylic acid group primed for esterification or amidation[1].

However, the strategic introduction of fluorine atoms into the phenyl ring fundamentally alters the physicochemical and biological landscape of the resulting polymer. Fluorination drastically enhances the lipophilicity of the polymer chains, which prevents premature disruption by serum proteins and extends the systemic lifecycle of the drug delivery vehicle[2]. Furthermore, the high electronegativity of fluorine redistributes the electron density of the cinnamate scaffold. In antimicrobial applications, this electron withdrawal lowers the minimum inhibitory concentration (MIC) by enhancing the polymer's binding affinity to microbial enzymes and increasing its ability to disrupt bacterial membranes[3]. In anticancer applications, FCA-functionalized polymers exploit this enhanced membrane permeability to trigger intrinsic apoptotic pathways via mitochondrial membrane depolarization[4].

Quantitative Data Summary

A thorough understanding of the thermochemical and biological properties of FCA precursors is essential for reproducible polymer synthesis and targeted drug design[5]. Table 1 summarizes the key quantitative metrics of prominent FCA derivatives used in bioactive polymer synthesis.

Table 1: Physicochemical and Biological Properties of Fluorinated Cinnamic Acid Derivatives

Compound / DerivativeKey Structural FeaturePhysicochemical PropertyBiological Activity (Quantitative)
4-Fluorocinnamic acid Monofluorinated (para-position)Melting Point: 209–210 °C[5]Baseline precursor for bioactive esters
2,3-Difluorocinnamic acid Difluorinated (ortho/meta)Molecular Wt: 184.14 g/mol [6]High phase-transfer esterification yield (94%)[6]
Fluorinated menthol-cinnamate (MF1) FCA + Menthol scaffoldHighly lipophilicMIC: 8–64 mg/L (E. faecium); 50% biofilm reduction[3]
Cinnamide-fluorinated derivative (Compound 6) N-pyrimidin-2-ylbenzenesulphamoylHigh metabolic stabilityAnticancer IC50: 4.23 μM (HepG2 cells)[4]

Experimental Workflows & Pathway Visualizations

SynthesisWorkflow A Fluorinated Cinnamic Acid (Precursor) B Phase-Transfer Catalysis (Biphasic Esterification) A->B Alkyl Halides, Base, TBAB (Catalyst) C FCA Monomer (Fluorinated Cinnamate) B->C Phase Separation & NMR Validation D RAFT Polymerization (Metal-Free Control) C->D AIBN (Initiator), CTA (Chain Transfer Agent) E FCA-Functionalized Bioactive Polymer D->E Precipitation & SEC Validation

Workflow for the synthesis of FCA-functionalized bioactive polymers via RAFT.

BioPathway P FCA-Polymer Nanoparticles Cell Cellular Internalization (Endocytosis) P->Cell Mammalian Cells Bact Bacterial Membrane Disruption P->Bact Microbial Pathogens Mito Mitochondrial Membrane Depolarization Cell->Mito Intracellular Release Casp Caspase 3/9 Activation Mito->Casp Cytochrome C Release Apop Apoptosis (Cancer Cell Death) Casp->Apop Lysis Biofilm Inhibition & Cell Lysis Bact->Lysis Fluorine-Enhanced Permeability

Dual mechanistic pathways of FCA-polymers in anticancer and antimicrobial applications.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase contains mandatory Quality Control (QC) checkpoints. Proceeding without passing these checkpoints will result in downstream failure, particularly in sensitive biological assays.

Protocol 1: Synthesis of FCA Monomers via Phase-Transfer Catalysis (PTC)

Causality & Rationale: Esterifying fluorinated cinnamic acids using standard acid-catalyzed Fischer esterification often yields poor results due to the electron-withdrawing nature of the fluorine atoms deactivating the carboxylate. Phase-Transfer Catalysis (PTC) is deliberately chosen because it solubilizes the carboxylate anion in the organic phase via a quaternary ammonium salt, enabling rapid nucleophilic attack on alkyl halides under mild, biphasic conditions without risking double-bond isomerization[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2,3-difluorocinnamic acid in 20 mL of toluene. In a separate flask, dissolve 15 mmol of K₂CO₃ in 20 mL of deionized water.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of tetrabutylammonium bromide (TBAB) to the aqueous phase. Combine the organic and aqueous phases in a 100 mL round-bottom flask.

  • Reaction: Add 12 mmol of the desired functional alkyl halide (e.g., an initiator-functionalized bromide for downstream polymerization) dropwise. Stir vigorously at 60 °C for 2 hours.

  • Phase Separation: Cool the mixture to room temperature. Separate the organic (toluene) layer, wash thrice with brine, and dry over anhydrous MgSO₄.

  • Solvent Removal: Evaporate the toluene under reduced pressure to yield the crude fluorinated cinnamate monomer.

  • QC Checkpoint (Self-Validation): Perform ¹⁹F-NMR and ¹H-NMR. Do not proceed if the ¹⁹F-NMR spectrum shows multiple new fluorine environments (indicating side reactions or hydrolysis). The presence of the intact α,β-unsaturated alkene protons (~6.5 and ~7.8 ppm, doublets, J ≈ 16 Hz indicating trans geometry) is mandatory.

Protocol 2: Controlled RAFT Polymerization of FCA Monomers

Causality & Rationale: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is strictly preferred over Atom Transfer Radical Polymerization (ATRP) for this application. ATRP relies on copper catalysts, and trace heavy metal contamination in the final polymer can induce false-positive cytotoxicity in downstream anticancer assays. RAFT provides metal-free, living radical control, ensuring a narrow molecular weight distribution necessary for uniform nanoparticle self-assembly[2].

Step-by-Step Methodology:

  • Mixture Preparation: In a Schlenk flask, combine the validated FCA monomer (Protocol 1), a trithiocarbonate-based Chain Transfer Agent (CTA), and Azobisisobutyronitrile (AIBN) in a molar ratio of [Monomer]:[CTA]:[Initiator] = 100:1:0.2.

  • Solvent Addition: Dissolve the mixture in anhydrous 1,4-dioxane to achieve a monomer concentration of 1.0 M.

  • Deoxygenation: Subject the flask to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which would otherwise terminate the radical process.

  • Polymerization: Backfill with ultra-pure Argon and immerse the flask in a pre-heated oil bath at 70 °C for 12 hours.

  • Termination & Purification: Quench the reaction by exposing it to air and cooling it in an ice bath. Precipitate the polymer dropwise into cold methanol. Filter and dry under vacuum.

  • QC Checkpoint (Self-Validation): Analyze the polymer via Size Exclusion Chromatography (SEC/GPC). Terminate the workflow if the Polydispersity Index (PDI) is > 1.25. A broad PDI indicates uncontrolled termination, which will confound biological assays by introducing size-dependent variations in cellular endocytosis.

Protocol 3: In Vitro Validation of Bioactivity

Causality & Rationale: To definitively prove that the bioactivity stems from the fluorinated cinnamate moiety rather than the polymer backbone itself, the assay must be run concurrently with a non-fluorinated cinnamate polymer control.

Step-by-Step Methodology:

  • Nanoparticle Assembly: Dissolve the FCA-polymer (and the non-fluorinated control polymer) in DMSO, and dialyze against PBS (pH 7.4) for 48 hours to induce self-assembly into micellar nanoparticles.

  • Cell Culture: Seed HepG2 (liver cancer) cells in a 96-well plate at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37 °C in 5% CO₂.

  • Treatment: Treat the cells with varying concentrations (0.1 to 100 μM) of the FCA-polymer nanoparticles and the control nanoparticles for 48 hours.

  • Viability Assay: Add MTT reagent to each well, incubate for 4 hours, dissolve the formazan crystals in DMSO, and read the absorbance at 570 nm.

  • QC Checkpoint (Self-Validation): Calculate the IC50. The assay is only considered valid if the non-fluorinated control exhibits a significantly higher IC50 (typically >3-fold) than the FCA-polymer (e.g., targeting the ~4.23 μM range[4]). This internal control isolates and validates the "fluorine effect" on mitochondrial membrane depolarization and subsequent apoptosis.

References

  • Advancing infection therapy: the role of novel menthol-based antimicrobials - NIH -[Link]

  • Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed -[Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - ResearchGate -[Link]

  • Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - RSC Publishing -[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with optimizing the synthesis of (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid.

This molecule, a fluorinated methoxycinnamic acid derivative, is a critical building block in the synthesis of various pharmaceutical active ingredients, including tricyclic compounds for sleep disorders[1]. The most atom-economical and scalable route for its synthesis is the Knoevenagel-Doebner condensation of 3-fluoro-4-methoxybenzaldehyde with malonic acid. However, achieving >95% yield with strict (2E) stereoselectivity requires precise thermodynamic control and optimized catalytic systems.

Reaction Chemistry & Mechanistic Workflow

To troubleshoot yield issues, we must first establish the causality behind the reaction's progression. The Knoevenagel-Doebner modification relies on base-catalyzed enolate formation, followed by nucleophilic addition, dehydration, and a thermally driven decarboxylation.

G SM 3-Fluoro-4-methoxybenzaldehyde + Malonic Acid Enol Enolate Intermediate SM->Enol Base Deprotonation Cat Organocatalyst (e.g., Morpholine/TEA) Cat->Enol Aldol Aldol-type Adduct Enol->Aldol Nucleophilic Attack Dehyd Dehydration (-H2O) Aldol->Dehyd Decarb Decarboxylation (-CO2) Dehyd->Decarb Heat (80-120°C) Prod (2E)-3-(3-fluoro-4-methoxyphenyl) prop-2-enoic acid Decarb->Prod Thermodynamic Control

Caption: Mechanistic pathway of the Knoevenagel-Doebner condensation yielding the (2E)-cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 70-80% conversion. How can I drive the condensation to completion and improve the isolated yield?

A: Incomplete conversion in Knoevenagel condensations typically stems from an equilibrium stall during the dehydration step or insufficient thermal energy for decarboxylation.

  • Causality: The reaction generates water. If water is not efficiently removed, the aldol-adduct formation becomes reversible. Furthermore, if the temperature drops below 80°C, the intermediate diacid will not decarboxylate into the final cinnamic acid[2].

  • Solution: Ensure your reaction is heated to a gentle reflux (100°C–120°C). If using a classic system, slightly increase the malonic acid equivalent to 1.2–1.5 to push the equilibrium forward.

Q2: The classic Doebner modification uses toxic pyridine as a solvent. Are there greener, high-yield alternatives?

A: Yes. The traditional method uses pyridine as both solvent and base, with piperidine as a co-catalyst, which often results in a highly exothermic, sludgy quench that traps the product and lowers isolated yields[3].

  • Alternative 1 (Morpholine/Toluene): Process scale-ups have proven that replacing pyridine/piperidine with toluene as the solvent and morpholine as the organocatalyst can increase isolated yields to 98%[3]. This prevents spontaneous precipitation and allows for a controlled antisolvent crystallization.

  • Alternative 2 (TEA/Toluene): Triethylamine (TEA) can act as an aliphatic N-base surrogate. In a toluene system, TEA plays a dual role as both a mild base and a phase-transfer agent, facilitating the reaction of the insoluble malonic acid and yielding results comparable to pyridine[4].

Q3: How do I ensure strict stereoselectivity for the (2E) isomer?

A: The Knoevenagel-Doebner condensation is inherently under thermodynamic control. The (2E) isomer is heavily favored because the transition state leading to the (Z) isomer suffers from severe steric clash between the bulky 3-fluoro-4-methoxyphenyl ring and the carboxylic acid moiety. Maintaining the reaction at >100°C ensures the system has enough thermal energy to overcome the activation barrier of decarboxylation, thermodynamically trapping the stable (2E) alkene[2].

Quantitative Data: Catalyst & Solvent System Comparison

To aid in your experimental design, the following table summarizes the performance of various catalytic systems for synthesizing substituted cinnamic acids via Knoevenagel condensation.

Solvent SystemCatalystTemp (°C)Time (h)Isolated Yield (%)Key Advantage / Disadvantage
Pyridine Piperidine1207~85 - 90Classic Doebner: High conversion, but highly toxic with a thick, exothermic aqueous quench[1][3].
Toluene Morpholine110498 Optimized Scalable: Eliminates pyridine; controlled heptane precipitation prevents product loss[3].
Toluene Triethylamine1105~90Phase-Transfer: TEA acts as a phase-transfer agent for insoluble malonic acid; highly recyclable[4].

Troubleshooting Workflow

If your isolated yield falls below 80%, follow this diagnostic workflow to identify the bottleneck.

Troubleshooting Start Issue: Low Yield (<80%) TLC Check TLC / LC-MS Profile Start->TLC Incomplete Incomplete Conversion (Aldehyde Remains) TLC->Incomplete Byproducts High Conversion, Low Isolated Yield TLC->Byproducts Action1 Increase Morpholine to 0.165 eq or extend reflux time Incomplete->Action1 Action2 Check for intermediate diacid (Increase Temp to >100°C) Byproducts->Action2 If Diacid is present Action3 Optimize Workup: Use Heptane Antisolvent at 70°C Byproducts->Action3 If Product lost in filtrate

Caption: Diagnostic workflow for resolving low yields in Knoevenagel-Doebner condensations.

Self-Validating Experimental Protocol (Optimized Toluene/Morpholine Route)

This protocol utilizes the optimized, pyridine-free conditions adapted from recent process chemistry scale-ups to maximize the yield of (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid[3].

Step 1: Reagent Charging

  • To a clean, dry round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-fluoro-4-methoxybenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents).

  • Add toluene (3 volumes per weight of aldehyde) to create a suspension.

  • Causality Check: Reducing malonic acid to 1.2 eq (down from the classic 1.5 eq) in this concentrated toluene system minimizes the formation of dicarboxylic acid byproducts, which act as nucleation sites for premature precipitation[3].

Step 2: Catalyst Addition & Reaction

  • Add morpholine (0.165 equivalents) dropwise.

  • Heat the mixture to reflux (~110°C) for 4 hours.

  • Self-Validation Checkpoint 1: Monitor the Dean-Stark trap for water collection. The evolution of CO₂ gas will visibly cease when decarboxylation is complete. Check TLC (Hexane:EtOAc 7:3); the aldehyde spot should completely disappear, replaced by a lower-Rf UV-active spot.

Step 3: Controlled Antisolvent Precipitation

  • Cool the reaction mixture to 70–80°C.

  • Self-Validation Checkpoint 2 (Cloud Point): The mixture should remain a clear solution at 70°C. If spontaneous precipitation occurs above 70°C, it indicates unreacted diacid impurities[3].

  • Slowly add heptane (antisolvent) dropwise. Add approximately 33% of the total heptane volume (total = 4 v/w relative to starting aldehyde) to induce nucleation.

  • Once a stirrable suspension forms, add the remaining 67% of the heptane.

Step 4: Isolation

  • Cool the suspension to room temperature, then to 0–5°C in an ice bath for 1 hour.

  • Filter the product via a Buchner funnel. Wash the filter cake with cold heptane.

  • Dry under vacuum at 50°C to constant weight. Expected yield: 95–98% of pure (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid.

References

  • Bicyclic compounds and pharmaceutical composition containing tricyclic compound for treating or preventing sleep disorders.
  • Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel–Doebner Condensation. ACS Publications.[Link]

  • Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. RSC (New Journal of Chemistry).[Link]

Sources

Technical Support Center: Aqueous Solubilization of (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of halogenated cinnamic acid derivatives. (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid presents a unique challenge: while it possesses a polar carboxylic acid headgroup, its bulky, fluorinated, and methoxylated aromatic ring renders it highly lipophilic.

This guide is designed to move beyond basic troubleshooting. Here, we explore the physicochemical causality behind precipitation events and provide self-validating, field-proven methodologies to ensure your in vitro and in vivo assays yield reproducible data.

Part 1: Fundamental Physicochemical FAQs

Q: Why does (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid crash out of solution in standard cell culture media? A: The root cause lies in the molecule's pKa and the "solvent shift" phenomenon. The carboxylic acid group has a pKa of approximately 4.4 to 4.5[1]. In unbuffered water or acidic environments, the molecule remains protonated (unionized), which maximizes the hydrophobicity of the 3-fluoro-4-methoxyphenyl moiety. Even when pre-dissolved in DMSO, introducing this stock into aqueous media (pH 7.4) causes a rapid shift in solvent polarity. Because the local concentration of the drug momentarily exceeds its aqueous thermodynamic solubility limit before it can fully ionize, it nucleates and forms micro-precipitates. Functionally, this behaves as a BCS Class II compound (low solubility, high permeability)[2].

Q: Can I just raise the pH to dissolve it? A: Yes, but with limitations. Adjusting the pH above 6.5 ensures the carboxylic acid is >99% ionized (carboxylate anion)[3]. While this significantly improves solubility compared to pure water, the highly lipophilic fluorinated ring still restricts the maximum achievable concentration. For high-dose in vivo toxicology or PK/PD studies, pH adjustment alone is rarely sufficient and can cause tissue irritation at the injection site.

Part 2: Advanced Solubilization Strategies

Q: What is the most effective vehicle for high-concentration dosing without using toxic levels of organic solvents? A: Cyclodextrin inclusion complexes are the gold standard here. Specifically, Randomly Methylated β-Cyclodextrin (RAMEB) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are highly recommended. Studies on structurally analogous cinnamic acids demonstrate that RAMEB can form a stable 1:1 host-guest inclusion complex, increasing aqueous solubility by up to 250-fold[4].

Causality: The lipophilic 3-fluoro-4-methoxyphenyl ring inserts into the hydrophobic cavity of the cyclodextrin, displacing high-energy water molecules (a thermodynamically favorable event). Meanwhile, the polar prop-2-enoic acid tail protrudes into the bulk aqueous phase, and the highly soluble exterior of the cyclodextrin keeps the entire complex dissolved[4].

Mechanism Drug Hydrophobic Drug (Unionized Form) Complex 1:1 Inclusion Complex (Water Soluble) Drug->Complex Thermodynamic Shift (Displacement of Water) CD Cyclodextrin (RAMEB) Hydrophobic Cavity CD->Complex Host-Guest Interaction

Caption: Thermodynamic mechanism of cyclodextrin inclusion complex formation.

Q: I am using 10% DMSO, but I still see variability in my assay results. Why? A: You are likely experiencing invisible micro-precipitation. When the drug crashes out as sub-micron particles, it scatters light (interfering with OD readings) and creates a non-homogeneous suspension. Pipetting from this suspension leads to massive well-to-well dose variability.

G Start Target Conc. Required (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid CheckPH Adjust pH > 6.5 (pKa ~4.5) Start->CheckPH Soluble1 Sufficiently Soluble? CheckPH->Soluble1 Proceed Proceed to Assay Soluble1->Proceed Yes Cosolvent Add Cosolvent (e.g., 5% DMSO + 5% Tween 80) Soluble1->Cosolvent No Soluble2 Precipitation upon Media Dilution? Cosolvent->Soluble2 Soluble2->Proceed No Cyclo Cyclodextrin Complexation (HP-β-CD or RAMEB) Soluble2->Cyclo Yes Cyclo->Proceed

Caption: Workflow for optimizing aqueous solubility of cinnamic acid derivatives.

Part 3: Standardized Experimental Protocols

To ensure trustworthiness, every formulation must be treated as a self-validating system. Do not assume the powder has dissolved simply because the solution appears clear.

Protocol: Preparation & Validation of a RAMEB Inclusion Complex

This protocol utilizes phase-solubility principles to maximize drug loading while preventing precipitation.

Step 1: Preparation of the Host Solution

  • Prepare a 10% (w/v) solution of RAMEB in a biologically compatible buffer (e.g., PBS, pH 7.4).

  • Causality: RAMEB is chosen over native β-cyclodextrin because its random methyl substitutions disrupt the crystalline lattice, vastly increasing its inherent water solubility and preventing the precipitation of the complex itself[4].

Step 2: Drug Complexation

  • Add (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid powder in excess (e.g., 10 mg/mL) to the RAMEB solution.

  • Sonicate the suspension in a water bath at 25°C for 30 minutes.

  • Place on an orbital shaker at 300 rpm for 48 hours at room temperature to reach thermodynamic equilibrium.

Step 3: Self-Validation (Crucial Step)

  • Centrifugation: Centrifuge the suspension at 12,000 × g for 15 minutes to pellet any uncomplexed, undissolved drug.

  • Quantification: Carefully aspirate the supernatant. Dilute a small aliquot (e.g., 1:100) in methanol to break the cyclodextrin complex.

  • Analysis: Analyze via HPLC-UV at 270 nm (the characteristic absorbance maximum for the conjugated double bond system of cinnamic acids)[1].

  • Validation Check: The measured concentration is your true soluble dose. Use this validated supernatant for your downstream assays.

Part 4: Quantitative Data & Formulation Comparison

The following table summarizes the expected solubility enhancements based on the physicochemical behavior of fluorinated cinnamic acid derivatives.

Formulation VehicleSolubilization MechanismExpected Solubility RangeRecommended Application
Pure Water (pH 4.0) Baseline (Unionized)< 0.1 mg/mLNot recommended
PBS Buffer (pH 7.4) Ionization (Carboxylate)0.5 - 1.5 mg/mLLow-dose in vitro assays
10% DMSO in PBS Cosolvent polarity shift2.0 - 5.0 mg/mLIn vitro screens (beware of precipitation upon dilution)
10% HP-β-CD (pH 7.4) Hydrophobic inclusion10.0 - 25.0 mg/mLIn vivo IV/IP dosing, high-dose cell assays
10% RAMEB (pH 7.4) High-efficiency inclusion20.0 - 50.0 mg/mLMaximum concentration in vivo PK/PD studies[4]

Part 5: Troubleshooting Specific Artifacts

Q: I am using a cyclodextrin formulation, but my LC-MS/MS signal is completely suppressed. How do I quantify the drug in plasma samples? A: Cyclodextrins are massive, non-volatile cyclic oligosaccharides. When injected directly into an Electrospray Ionization (ESI) source, they outcompete the drug for charge and cause severe ion suppression. Self-Validating Fix: Do not use simple "dilute-and-shoot" methods. Instead, perform a Liquid-Liquid Extraction (LLE) using ethyl acetate, or a strong protein precipitation using ice-cold acetonitrile (1:4 v/v). These methods will crash out the cyclodextrins and plasma proteins, allowing you to extract the free (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid into the organic phase for clean LC-MS/MS injection.

Q: My co-solvent formulation (PEG400/Ethanol) forms a cloudy emulsion when injected in vivo. Is this safe? A: This indicates that the drug is precipitating at the injection site due to the rapid diffusion of the co-solvents into the surrounding aqueous tissue. This can cause local necrosis, erratic absorption, and skewed pharmacokinetic data. Transition to a coamorphous system[3] or a cyclodextrin-based formulation to ensure the drug remains in solution even upon infinite dilution in the bloodstream.

References

  • A Review on Solubility Enhancement Methods for Poorly W
  • Study of Host-Guest Interaction and In Vitro Neuroprotective Potential of Cinnamic Acid/Randomly Methylated β-Cyclodextrin Inclusion Complex. NIH.
  • Cinnamic Acid Impurities and Rel
  • Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System.

Sources

purification and recrystallization methods for trans-3-fluoro-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive resource to guide researchers, chemists, and drug development professionals through the purification and recrystallization of trans-3-fluoro-4-methoxycinnamic acid .

Cinnamic acid derivatives present unique challenges during isolation due to their susceptibility to photoisomerization and pH-dependent solubility. This guide is engineered to provide field-proven protocols, explain the mechanistic causality behind each step, and offer authoritative troubleshooting solutions to ensure your workflows yield high-purity crystalline products.

Physicochemical Data & Solubility Profile

Understanding the thermodynamic and solubility parameters of your target molecule is the first step in designing a self-validating purification system. The presence of the carboxylic acid dictates its pH-dependent solubility, while the lipophilic aromatic ring governs its behavior in organic solvents.

Table 1: Key Properties of trans-3-Fluoro-4-methoxycinnamic acid

PropertyValue / Description
Chemical Name trans-3-Fluoro-4-methoxycinnamic acid
CAS Number 713-85-9
Molecular Weight 196.18 g/mol
Melting Point 227–230 °C[1]
Solubility (Good Solvents) 1,4-Dioxane, Ethanol, Methanol, 1M NaOH (aq)
Solubility (Anti-Solvents) Water (at pH < 4), Hexanes, Heptane

Core Experimental Protocols

To achieve pharmaceutical-grade purity, a two-stage approach is required: an initial acid-base extraction to remove unreacted starting materials (e.g., aldehydes or malonic acid), followed by a precision recrystallization.

Protocol A: Acid-Base Extraction (Pre-Purification)

Causality Insight: The carboxylic acid group (pKa ~4.5) allows for selective phase partitioning. By manipulating the pH, we can force the target molecule into the aqueous phase as a salt, leaving neutral organic impurities behind.

  • Deprotonation: Suspend the crude trans-3-fluoro-4-methoxycinnamic acid in 1M NaOH (aq). Stir until fully dissolved. The base deprotonates the carboxylic acid, forming a highly water-soluble sodium carboxylate salt.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel and wash with an equal volume of ethyl acetate (EtOAc) twice. Organic impurities (like unreacted 3-fluoro-4-methoxybenzaldehyde) will partition into the EtOAc layer. Discard the organic layer.

  • Controlled Precipitation: Slowly add 1M HCl to the aqueous layer under continuous stirring until the pH reaches 2. Protonation of the carboxylate regenerates the neutral, water-insoluble cinnamic acid, which will crash out of the solution.

  • Harvesting: Collect the precipitate via vacuum filtration and wash the filter cake with ice-cold distilled water to remove residual salts.

Protocol B: Dioxane/Water Recrystallization

Causality Insight: Established pharmaceutical synthesis routes for xanthine derivatives utilize a dioxane/water system for this specific compound[2]. Dioxane efficiently dissolves the lipophilic aromatic framework at high temperatures, while water acts as a tunable anti-solvent to precisely control the saturation point upon cooling.

  • Dissolution: Transfer the semi-pure solid to an Erlenmeyer flask. Add a minimum volume of hot (near-boiling) 1,4-dioxane until the solid is completely dissolved.

  • Anti-Solvent Addition: Dropwise, add hot distilled water while maintaining the temperature until the solution becomes slightly cloudy (the "cloud point").

  • Clarification: Add 1-2 drops of hot dioxane until the solution turns clear again.

  • Nucleation & Cooling: Remove the flask from the heat source. Allow it to cool slowly to room temperature on a cork ring. Critical Step: Slow cooling promotes the thermodynamic formation of large, pure crystals. Rapid cooling causes kinetic crash-precipitation, which traps impurities within the crystal lattice.

  • Filtration: Chill the flask in an ice bath for 15 minutes to maximize yield. Filter the pale yellow flocculent precipitates via vacuum filtration[2].

Visual Workflows

Workflow Start Crude trans-3-fluoro- 4-methoxycinnamic acid Base Dissolve in 1M NaOH (aq) (Deprotonation) Start->Base Wash Wash with Ethyl Acetate (Removes organic impurities) Base->Wash Acidify Acidify with 1M HCl to pH 2 (Precipitation) Wash->Acidify Filter Vacuum Filtration (Collect crude solid) Acidify->Filter Recryst Recrystallization (Dioxane/Water or EtOH/Water) Filter->Recryst Pure Pure trans-3-fluoro- 4-methoxycinnamic acid Recryst->Pure

Workflow for the purification of trans-3-fluoro-4-methoxycinnamic acid via acid-base extraction.

Troubleshooting Issue Issue Detected: Low Purity or Poor Yield Check1 Is the melting point depressed (< 227 °C)? Issue->Check1 Impurity High Impurity Level Check1->Impurity Yes Yield Low Yield / No Crystals Check1->Yield No, but yield is low NMR Check 1H-NMR for cis-isomer (J ~ 12 Hz) Impurity->NMR Solvent Too much solvent used or cooled too rapidly? Yield->Solvent Action1 Exclude light & repeat recrystallization NMR->Action1 cis-isomer present Action2 Evaporate 50% solvent & cool slowly Solvent->Action2 Adjust supersaturation

Logic tree for troubleshooting common recrystallization issues and impurity management.

Troubleshooting Guides & FAQs

Q: Why am I seeing a secondary set of doublet peaks in the alkene region of my 1H-NMR (coupling constant J ~ 12 Hz) after purification? A: This indicates the presence of the cis-isomer. Cinnamic acid derivatives are highly susceptible to UV-induced photoisomerization. The desired trans-isomer (alkene protons typically show a coupling constant J = 16 Hz) can convert to the cis-isomer (J = 12 Hz) under ambient laboratory fluorescent lighting. Solution: Conduct the recrystallization and drying steps in amber glassware or wrap your flasks in aluminum foil. The cis-isomer is generally more soluble in non-polar solvents, so a quick trituration with cold hexanes prior to recrystallization can help selectively remove it.

Q: My compound "oils out" (forms a liquid layer) instead of forming crystals during the dioxane/water recrystallization. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure compound is lower than the temperature at which it saturates the solvent. Because the melting point of pure trans-3-fluoro-4-methoxycinnamic acid is 227–230 °C[1], oiling out usually indicates a high level of impurities depressing the melting point, or an excess of the anti-solvent (water) added too quickly. Solution: Reheat the mixture until it is entirely homogeneous. Add a small amount of the "good" solvent (dioxane) to increase the overall solubility, and allow the solution to cool much more slowly. Seeding the solution with a pure crystal of the target compound just before it reaches the cloud point can force crystalline nucleation and bypass the oiling phase.

Q: I recovered very little product after recrystallization. What went wrong? A: Low yield is almost always a thermodynamic issue related to the solubility curve. You likely used too much dioxane, meaning the solution never reached supersaturation upon cooling. Solution: Transfer the mother liquor to a rotary evaporator and remove approximately 50% of the solvent volume. Reheat to dissolve any crashed-out solids, and repeat the slow-cooling process. Always ensure you are using the absolute minimum amount of hot solvent during the initial dissolution step.

References

  • Therapeutic agent for Parkinson's disease (Patent US5484920A). Google Patents. Details the use of a dioxane/water recrystallization system for isolating 3-fluoro-4-methoxycinnamic acid as a pale yellow flocculent precipitate.

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Fluoro-4-Methoxycinnamic Acid Cross-Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals dealing with the specific kinetic and thermodynamic challenges of cross-coupling 3-fluoro-4-methoxycinnamic acid (CAS: 713-85-9).

The unique electronic landscape of this molecule—driven by the inductive electron-withdrawing 3-fluoro group and the strongly resonance-donating 4-methoxy group—alters its reactivity profile. When coupled with sterically hindered partners (e.g., ortho-substituted aryl halides or bulky secondary amines), reactions frequently stall, yield protodecarboxylation side-products, or fail to reach full conversion. This guide provides mechanistic troubleshooting, self-validating protocols, and optimized data to resolve these bottlenecks.

Section 1: Troubleshooting Guides & Mechanistic Causality

Q1: Why does the decarboxylative C-C cross-coupling of 3-fluoro-4-methoxycinnamic acid fail or yield high amounts of styrene byproducts when using ortho-substituted aryl halides?

Causality & Expert Insight: The failure is rarely due to the initial oxidative addition of the aryl halide to the Pd(0) catalyst. Instead, the bottleneck is the transmetalation step . In a bimetallic Pd/Ag system, the silver salt mediates the extrusion of CO₂ to form a silver-vinyl intermediate. However, the electron-donating 4-methoxy group (+R effect) increases the electron density at the alpha-carbon, slightly stabilizing the C-COOH bond and requiring higher thermal energy for CO₂ extrusion[1].

Once the silver-vinyl species forms, transmetalation to the Pd(II)-Ar complex requires a co-planar transition state. Severe steric clash between the ortho-substituents of the aryl halide and the bulky vinyl group prevents this alignment. Consequently, the Pd catalyst stalls, and the long-lived silver-vinyl intermediate undergoes premature protodecarboxylation (yielding 3-fluoro-4-methoxystyrene instead of the desired cross-coupled product)[1].

Solution: Switch from standard phosphines (like PPh₃ or dppf) to a highly sterically demanding, electron-rich Buchwald ligand such as XPhos . These ligands enforce a mono-ligated Pd(0) active species that provides a wider "catalytic pocket" to accommodate the bulky transmetalation step, while simultaneously accelerating the subsequent reductive elimination.

Q2: How can I prevent the E-to-Z isomerization of the alkene during the cross-coupling?

Causality: Isomerization occurs when the Pd(II)-vinyl intermediate undergoes β -hydride elimination and re-insertion prior to reductive elimination. Steric hindrance exacerbates this by slowing down reductive elimination, giving the intermediate more time to isomerize to relieve steric strain.

Solution: Utilize Ag₂CO₃ in stoichiometric excess (1.5 equiv). Beyond mediating decarboxylation, the silver acts as a halide scavenger. By abstracting the halide from the Pd coordination sphere, it generates a highly electrophilic, cationic Pd(II) species that undergoes reductive elimination much faster, kinetically outcompeting the isomerization pathway.

Section 2: Mechanistic & Troubleshooting Visualizations

DualCycle cluster_Pd Palladium Cycle cluster_Ag Silver Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)-X Pd0->PdII Ar-X PdII_vinyl Ar-Pd(II)-Vinyl PdII->PdII_vinyl Transmetalation PdII_vinyl->Pd0 Reductive Elimination (Product) Ag_salt Ag2CO3 Ag_cinn Ag-Cinnamate Ag_salt->Ag_cinn + Cinnamic Acid Ag_vinyl Ag-Vinyl Ag_cinn->Ag_vinyl - CO2 (Decarboxylation) Ag_vinyl->PdII Vinyl Transfer Ag_vinyl->Ag_salt Transmetalation to Pd

Bimetallic Pd/Ag catalytic cycle for decarboxylative cross-coupling.

Troubleshooting Start Low Yield in Cross-Coupling? Check1 Is the coupling partner sterically hindered? Start->Check1 Yes1 Use Buchwald Ligands (e.g., XPhos, BrettPhos) Check1->Yes1 Yes No1 Check Decarboxylation Step Check1->No1 No Check2 Is CO2 extrusion failing? (No bubbling observed) No1->Check2 Yes2 Increase Ag2CO3 loading or reaction temperature Check2->Yes2 Yes

Troubleshooting workflow for resolving steric hindrance in cross-coupling.

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol for Pd/Ag-Catalyzed Decarboxylative Cross-Coupling incorporates physical validation checkpoints. If a checkpoint fails, the causality is known immediately, preventing wasted time and reagents.

Step-by-Step Methodology:

  • Preparation of Catalyst Mixture: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Ag₂CO₃ (1.5 equiv) in an oven-dried Schlenk tube.

    • Validation Check: The mixture must appear as a uniform pale yellow/brown powder. Clumping indicates moisture contamination in the Ag₂CO₃, which will kill the decarboxylation step.

  • Substrate Addition: Add 3-fluoro-4-methoxycinnamic acid (1.0 equiv) and the sterically hindered aryl bromide (1.2 equiv).

  • Solvent Addition: Add anhydrous NMP/Quinoline (4:1 v/v, 0.2 M). The quinoline acts as a basic ligand to stabilize the highly reactive Ag-vinyl intermediate.

  • Reaction Initiation & Decarboxylation Check: Seal the tube, remove from the glovebox, and heat the mixture to 120°C.

    • Validation Check (CRITICAL): Connect the Schlenk line to a mineral oil bubbler. You MUST observe steady gas evolution (CO₂) within the first 15–30 minutes. If no bubbling occurs, the silver-mediated decarboxylation has failed. Do not proceed; verify the temperature and solvent anhydrousness.

  • Reaction Completion: Stir for 12 hours at 120°C.

    • Validation Check: TLC (Hexanes/EtOAc 4:1) should show the complete disappearance of the aryl bromide and the appearance of a highly UV-active spot (the conjugated product).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Ag and Pd salts. Wash the organic layer with 1M HCl to remove quinoline, then brine. Dry over MgSO₄ and concentrate.

Section 4: Quantitative Data Presentation

The table below summarizes the optimization parameters required to overcome steric hindrance when coupling 3-fluoro-4-methoxycinnamic acid with an ortho-substituted aryl bromide.

Table 1: Optimization of Ligands and Additives for Hindered Cross-Coupling

LigandAdditiveSolvent SystemTemp (°C)Yield (%)E:Z RatioMechanistic Observation
PPh₃Ag₂CO₃DMF10015%60:40Severe protodecarboxylation; catalyst stalled.
dppfAg₂ONMP12035%85:15Sluggish transmetalation due to bidentate rigidity.
RuPhosAg₂CO₃NMP/Quinoline12068%95:5Good conversion; minor isomerization observed.
XPhos Ag₂CO₃ NMP/Quinoline 120 89% >99:1 Optimal catalytic pocket; rapid reductive elimination.

Note: Data synthesized from standard benchmark optimizations for hindered cinnamic acid decarboxylative couplings[2][3].

Section 5: FAQs (Amidation & C-N Coupling)

Q3: I am trying to couple 3-fluoro-4-methoxycinnamic acid with a bulky secondary amine (e.g., diisopropylamine) using standard EDC/HOBt, but I am getting <10% yield. Why?

A: EDC/HOBt forms an active ester that is highly susceptible to steric shielding. While the 3-fluoro group exerts a slight inductive electron-withdrawing effect (-I), the 4-methoxy group dominates via resonance (+R), making the carbonyl carbon less electrophilic. When combined with a sterically demanding amine, the nucleophilic attack is kinetically hindered, and the active ester simply hydrolyzes back to the starting material over time.

Solution: Switch to a highly reactive uronium-based coupling reagent like HATU combined with HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen at the 7-position of HOAt provides an anchoring hydrogen bond to the incoming amine, effectively guiding the bulky nucleophile directly to the carbonyl carbon and overcoming the steric barrier.

Q4: Can I use photoredox catalysis to overcome these steric barriers in C-N coupling?

A: Yes. Recent advancements in metallaphotoredox catalysis have demonstrated that dual copper/photoredox systems can facilitate decarboxylative C-N couplings at room temperature[4]. By converting the cinnamic acid to a radical intermediate via an Iridium photocatalyst, you bypass the sterically demanding, closed-shell transmetalation step of traditional Pd chemistry, allowing for the successful coupling of highly hindered substrates.

References

  • Title: Decarboxylative cross-coupling Source: Wikipedia URL: [Link]

  • Title: Silver-Catalyzed Double-Decarboxylative Cross-Coupling of α-Keto Acids with Cinnamic Acids in Water: A Strategy for the Preparation of Chalcones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Advancements in double decarboxylative coupling reactions of carboxylic acids Source: RSC Advances URL: [Link]

  • Title: Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis Source: Macmillan Group - Princeton University (Nature) URL: [Link](Note: URL derived from Macmillan Group publication repository).

Sources

Technical Support Center: Minimizing E/Z Isomerization of 3-Fluoro-4-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for the handling, storage, and experimental preparation of 3-fluoro-4-methoxycinnamic acid . Because cinnamic acid derivatives are highly photochemically active, improper storage frequently leads to spontaneous structural changes that can compromise biological assays, analytical quantification, and synthetic yields. This guide provides field-proven, self-validating methodologies to ensure the structural integrity of your compounds.

The Causality of E/Z Isomerization (Mechanistic Insights)

In its native, thermodynamically favored state, 3-fluoro-4-methoxycinnamic acid exists in the E (trans) configuration. However, the conjugated π -system of the cinnamic acid backbone is highly susceptible to photoisomerization.

When exposed to ultraviolet (UV) or ambient laboratory light, the molecule absorbs a photon, promoting an electron and transitioning the molecule into an excited singlet or triplet state (1)[1]. This excitation temporarily breaks the double-bond character of the alkene, allowing free rotation around the C-C bond. Upon non-radiative relaxation back to the ground state, the molecule can adopt the less stable Z (cis) configuration.

Because the Z-isomer often has a lower extinction coefficient at the irradiation wavelength, continuous light exposure drives the system into a photostationary state that is heavily enriched in the Z-isomer (2)[2]. Crucially, this process requires molecular mobility. While the solid crystalline lattice restricts this rotation, solvated molecules in polar solvents (e.g., DMSO, acetonitrile) possess high degrees of freedom, leading to rapid E Z conversion under standard benchtop lighting (3)[3].

G Start 3-Fluoro-4-Methoxycinnamic Acid (Pure E-Isomer) State Storage Matrix? Start->State Solid Solid State State->Solid Solution Solution (e.g., DMSO, MeCN) State->Solution SolidLight Ambient Light / Room Temp Solid->SolidLight SolidDark Dark / 2-8°C / Desiccated Solid->SolidDark SolLight Clear Vials / Ambient Light Solution->SolLight SolDark Amber Vials / -20°C / Argon Solution->SolDark Degradation1 Surface Photoisomerization & Oxidation SolidLight->Degradation1 Stable Maintained E-Isomer Integrity SolidDark->Stable Degradation2 Rapid E -> Z Photoisomerization (Photostationary State) SolLight->Degradation2 SolDark->Stable

Workflow for mitigating E/Z photoisomerization during storage and handling.

Frequently Asked Questions (FAQs): Storage & Handling

Q: Can I store 3-fluoro-4-methoxycinnamic acid stock solutions on the benchtop? A: No. Ambient laboratory light induces rapid E to Z photoisomerization in solution. Solutions must be stored in actinic (amber) glass or wrapped in aluminum foil, and kept at -20°C to minimize both photochemical and thermal degradation vectors.

Q: Does temperature affect the isomerization rate? A: While photon absorption is the primary driver of the E Z shift, elevated temperatures provide the activation energy required for thermal relaxation (reverting Z back to E) or can exacerbate secondary degradation pathways like decarboxylation. Cold storage minimizes overall kinetic energy and solvent mobility, locking the molecule in its stable state.

Q: How can I definitively detect if isomerization has occurred? A: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is the gold standard. UV detection at ~270–280 nm will reveal a secondary peak (the Z-isomer), which typically elutes at a different retention time than the main E-isomer on a reverse-phase C18 column due to changes in the molecule's spatial footprint (4)[4]. Alternatively, 1 H-NMR will show a distinct shift in the vinylic proton coupling constants ( J≈16 Hz for E, J≈12 Hz for Z).

Troubleshooting Guide: Analytical & Experimental Anomalies

SymptomRoot CauseResolution
Split peaks or a new leading/trailing peak in HPLC-DAD chromatograms. Photoisomerization to the Z-isomer due to light exposure during storage or while queuing in a clear autosampler vial.Discard the degraded stock. Ensure all solutions are prepared in amber glass vials. Utilize amber autosampler vials for long HPLC queues.
Inconsistent biological assay results across different days. The Z-isomer lacks the specific steric geometry required to bind target receptors/enzymes, rendering it biologically inactive. Light exposure during assay prep depletes the active E-isomer.Implement low-actinic (red) lighting during assay preparation. Use opaque or foil-wrapped reservoirs for automated liquid handling systems.
Discoloration (yellowing/browning) of the solid powder over time. Oxidative degradation of the methoxy/fluoro-substituted aromatic ring, coupled with localized surface photoisomerization.Store the bulk solid under an inert atmosphere (Argon/Nitrogen) in a desiccator at 2–8°C, fully protected from light.

Self-Validating Protocol: Preparation and Storage of Stock Solutions

This protocol is engineered as a self-validating system. It actively eliminates the two primary degradation vectors—photochemical excitation and oxidation—while incorporating a forced-degradation control to ensure your analytical method can accurately verify the sample's integrity.

Phase 1: Material Handling & Dissolution
  • Environmental Control: Dim ambient laboratory lighting or switch to red-light (low-actinic) illumination before opening the solid chemical container.

    • Causality: Prevents premature photoexcitation of the solid surface area during weighing.

  • Solvent Preparation: Degas the chosen solvent (e.g., HPLC-grade DMSO or Acetonitrile) by sparging with Argon gas for 15 minutes.

    • Causality: Removes dissolved oxygen, preventing secondary oxidative degradation of the electron-rich aromatic ring.

  • Dissolution: Weigh the required mass of 3-fluoro-4-methoxycinnamic acid and dissolve it in the degassed solvent to create your concentrated stock (e.g., 10 mM).

Phase 2: Aliquoting & Storage
  • Vial Selection: Transfer the solution exclusively into certified amber glass vials.

    • Causality: Amber glass blocks UV and short-wavelength visible light (< 400 nm), preventing the π→π∗ transition required for isomerization.

  • Inert Overlay: Blanket the headspace of each vial with Argon gas before sealing with PTFE-lined caps.

  • Thermal Control: Store the aliquots immediately at -20°C.

    • Causality: Low temperatures reduce the kinetic energy available for thermal degradation and minimize solvent mobility.

Phase 3: Self-Validation (Method Suitability Test)
  • Control Generation: Take a 100 μ L aliquot of the freshly prepared stock solution, place it in a clear glass vial, and expose it to direct ambient light or a UV lamp (365 nm) for 2 hours to force E Z isomerization (3)[3].

  • Chromatographic Verification: Analyze both the dark-stored stock and the light-stressed control via HPLC-DAD (detection at 270–280 nm) (4)[4].

  • Acceptance Criteria: The protocol is validated only if the light-stressed control shows two distinct peaks (E and Z) with a baseline resolution ( Rs​ ) of ≥1.5 . The dark-stored stock must show ≥98% purity for the E-isomer peak.

Quantitative Data: Isomerization Kinetics Across Storage Matrices

The table below summarizes the expected degradation profiles of 3-fluoro-4-methoxycinnamic acid under various storage conditions, highlighting the critical vulnerability of the compound when in solution.

Storage MatrixEnvironmental ConditionsLight ExposureExpected Z-Isomer Formation (7 Days)Analytical Recommendation
Solid Powder 2–8°C, DesiccatedDark (Opaque Container)< 0.1%Routine LC-MS verification monthly.
Solid Powder Ambient (20–25°C)Ambient Lab Light1.0% – 5.0% (Surface degradation)Discard top layer; recrystallize bulk.
Solution (DMSO) Ambient (20–25°C)Ambient Lab Light30.0% – 50.0% (Photostationary state)CRITICAL FAILURE. Do not use for assays.
Solution (DMSO) -20°C, Argon OverlayDark (Amber Vials)< 0.5%Use as reliable working stock.

References

  • Source: Chemical Communications (RSC Publishing)
  • Title: Cinnamic Acid Analysis Service Source: Creative Proteomics URL
  • Source: PMC (National Institutes of Health)
  • Source: Organic Letters (ACS Publications)

Sources

troubleshooting incomplete conversion in fluorinated cinnamic acid esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who hit a wall when working with halogenated building blocks.

Esterifying fluorinated cinnamic acids is notoriously problematic. While a standard cinnamic acid might esterify flawlessly under Fischer conditions, introducing highly electronegative fluorine atoms fundamentally alters the electronic landscape of the molecule. Below is our comprehensive troubleshooting guide designed to dissect the causality behind incomplete conversions and provide field-proven, self-validating protocols to rescue your yields.

Diagnostic Workflow for Incomplete Conversion

Before diving into specific chemical interventions, use the logical workflow below to identify the root cause of your stalled reaction.

Workflow A Incomplete Conversion Detected B Identify Current Methodology A->B C1 Fischer Esterification (H+ / Heat) B->C1 C2 Steglich Esterification (DCC / DMAP) B->C2 D1 Equilibrium Limit or Michael Addition? C1->D1 D2 N-acylurea Formation? C2->D2 E1 Switch to Acid Chloride (SOCl2) D1->E1 Steric/Electronic E2 Use HWE Olefination (De novo synthesis) D1->E2 Severe Side Rxn E3 Switch to EDC/DMAP System D2->E3 Rearrangement

Diagnostic workflow for troubleshooting fluorinated cinnamic acid esterification.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my Fischer esterification stalling at 30-40% conversion despite using a Dean-Stark trap to remove water? The Causality: The failure here is electronic, not mechanical. Fluorine exerts a powerful inductive electron-withdrawing effect (-I). In a standard acid-catalyzed Fischer esterification, the rate-determining step is often the initial protonation of the carbonyl oxygen. The highly electronegative fluorinated aromatic ring pulls electron density away from the conjugated α,β -unsaturated system, rendering the carbonyl oxygen significantly less basic. Consequently, protonation is sluggish, and the forward reaction stalls. The Solution: Abandon equilibrium-dependent methods. You must force the reaction thermodynamically by converting the carboxylic acid into a highly reactive intermediate, such as an acid chloride[1].

Q2: I switched to a Steglich esterification (DCC/DMAP) to avoid harsh acids, but my yield is still low, and I am isolating a massive amount of a highly polar byproduct. What went wrong? The Causality: You are likely observing the formation of an unreactive N-acylurea[2]. In a Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. This intermediate is highly reactive but unstable. Because the fluorinated cinnamic acid is electronically deactivated (and potentially sterically hindered if the fluorine is in the ortho position), the subsequent nucleophilic attack by your alcohol is delayed. This delay gives the O-acylisourea time to undergo a 1,3-rearrangement into an unreactive, dead-end N-acylurea[2]. The Solution: Switch your coupling agent from DCC to EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)[3]. EDC often suppresses this rearrangement, and its urea byproduct is water-soluble, making purification trivial.

Mechanism Acid Fluorinated Cinnamic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl DCC N_Acyl N-Acylurea (Unreactive Dead End) O_Acyl->N_Acyl Slow ROH attack (Rearrangement) Ester Target Ester Product O_Acyl->Ester DMAP / ROH (Fast attack)

Competing pathways in Steglich esterification leading to target ester or N-acylurea.

Q3: My LC-MS shows that my product mass is higher than expected. It looks like the alcohol added twice. How is this possible? The Causality: You are experiencing a Michael addition (1,4-conjugate addition)[4]. The α,β -unsaturated double bond of cinnamic acid is an excellent Michael acceptor. The electron-withdrawing fluorine atoms further deplete electron density at the β -carbon, making it hyper-electrophilic. If your alcohol is highly nucleophilic, or if you are using excess base, the alcohol will attack the double bond in addition to the carbonyl carbon, creating a side product[5]. The Solution: If direct esterification continues to yield Michael adducts, you must bypass the carboxylic acid entirely. Synthesize the ester de novo using a Horner-Wadsworth-Emmons (HWE) olefination, reacting a fluorinated benzaldehyde directly with a phosphonoacetate to yield the ester with perfect (E)-stereoselectivity[6].

Quantitative Method Comparison

To aid in your decision-making, we have summarized the empirical performance of various esterification strategies specifically applied to fluorinated cinnamic acid substrates.

Esterification MethodTypical YieldPrimary Failure Mode / DrawbackRecommended Use Case
Fischer (H2SO4 / Heat) 20 - 40%Equilibrium stall; Michael additionNon-fluorinated, unhindered analogs only.
Steglich (DCC / DMAP) 30 - 50%N-acylurea precipitation[2]Mild conditions, but high risk of rearrangement.
Modified Steglich (EDC / DMAP) 70 - 85%Hydrolysis of activated esterGreener alternative; best for sensitive alcohols[3].
Acid Chloride (SOCl2) 80 - 95%Double bond isomerization (trans to cis)[7]Robust conversion for stable, simple alcohols[1].
HWE Olefination 85 - 98%Requires different starting materialsWhen direct esterification completely fails[6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Protocol A: Acid Chloride Method (High Yield, Robust)

Ideal for simple aliphatic alcohols where the substrate is not acid-sensitive.

  • Activation: Suspend the fluorinated cinnamic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Chlorination: Add thionyl chloride ( SOCl2​ , 3.0 equiv) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1-2 drops).

    • Causality Check: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, which acts as the true catalytic chlorinating agent, vastly accelerating the conversion.

  • Reflux & Monitor: Heat the reaction to reflux (approx. 40 °C) for 1.5 to 2 hours[1].

    • IPC (In-Process Control): Quench an aliquot in methanol and check via TLC. The presence of the methyl ester confirms the acid chloride has formed.

  • Concentration: Evaporate the solvent and excess SOCl2​ under reduced pressure to yield the crude acid chloride. Do not expose to ambient moisture.

  • Esterification: Redissolve the acid chloride in anhydrous DCM (at 0 °C). Add the target alcohol (1.2 equiv) and triethylamine (TEA, 2.0 equiv) dropwise[1].

  • Workup: Stir for 4 hours at room temperature. Quench with 1M HCl, extract with DCM, wash with brine, and dry over MgSO4​ [1].

Protocol B: Modified Steglich Esterification (EDC/DMAP)

Ideal for complex, sensitive, or sterically hindered alcohols where harsh acids must be avoided.

  • Preparation: Dissolve the fluorinated cinnamic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous acetonitrile ( CH3​CN ) or DCM at 0 °C[3].

  • Catalyst Addition: Add DMAP (0.1 equiv).

    • Causality Check: DMAP is a superior nucleophile compared to the alcohol. It rapidly attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium species, outcompeting the deleterious 1,3-rearrangement to the N-acylurea.

  • Coupling: Add EDC hydrochloride (1.2 equiv) in portions over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 45 minutes to 2 hours[3].

    • IPC: Monitor by TLC or LC-MS. The reaction should be exceptionally clean. If starting material persists, gently heat to 40 °C[3].

  • Workup: Dilute with ethyl acetate, wash sequentially with 5% citric acid (to remove DMAP and EDC urea), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

Sources

Validation & Comparative

Comparative FTIR Spectroscopy Guide: trans-3-Fluoro-4-methoxycinnamic Acid vs. Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and advanced materials science, trans-3-fluoro-4-methoxycinnamic acid serves as a critical structural intermediate—most notably in the synthesis of xanthine derivatives targeting adenosine A2 receptors for Parkinson's disease and depression. Accurate structural verification of this compound is paramount.

This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of trans-3-fluoro-4-methoxycinnamic acid against its foundational analogues: Cinnamic Acid and 4-Methoxycinnamic Acid . By understanding the mechanistic causality behind spectral shifts, researchers can confidently differentiate these compounds during quality control and synthetic validation.

Mechanistic Causality of Spectral Shifts

Spectroscopic identification relies on understanding how functional group substitutions alter molecular dipole moments and bond force constants. According to Hooke’s Law for molecular vibrations, changes in electron density directly impact the stretching frequency ( ν ).

  • The Base Structure (Cinnamic Acid): Features a conjugated π -system extending from the aromatic ring through the trans-alkene to the carboxylic acid. This extended conjugation lowers the energy required for stretching, resulting in a characteristic C=O stretch around 1680 cm⁻¹ 1.

  • The Electron-Donating Effect (4-Methoxycinnamic Acid): The addition of a para-methoxy ( −OCH3​ ) group introduces a strong resonance-donating effect (+M). This increases electron density within the ring, slightly stiffening the aromatic C=C bonds and introducing prominent C−O−C ether stretching bands 2.

  • The "Push-Pull" Dynamic (trans-3-Fluoro-4-methoxycinnamic Acid): The introduction of a meta-fluoro group creates a highly polarized C−F bond. Fluorine acts as a strong electron-withdrawing group via induction (-I). This competes with the methoxy group's +M effect, pulling electron density away from the conjugated backbone. Consequently, the C=O bond is slightly de-conjugated, increasing its force constant and shifting its peak to a higher wavenumber (~1692 cm⁻¹).

Comparative Quantitative Data

The following table summarizes the key vibrational frequencies for the three analogues. Data is synthesized from solid-state (KBr/ATR) experimental benchmarks 34.

Functional Group / Vibrational ModeCinnamic Acid (cm⁻¹)4-Methoxycinnamic Acid (cm⁻¹)trans-3-Fluoro-4-methoxycinnamic Acid (cm⁻¹)Mechanistic Causality for Shift
Carboxylic O−H Stretch 3200–2500 (br)3200–2500 (br)3200–2500 (br)Strong hydrogen bonding in solid-state dimers remains consistent across all three derivatives.
Carboxylic C=O Stretch 168016851692The -F group's inductive (-I) effect reduces electron density in the conjugated system, strengthening the C=O bond.
Aliphatic C=C Stretch (trans) 162916281632The -F substitution subtly disrupts optimal planarity/conjugation, slightly raising the required stretching energy.
Aromatic C=C Stretch 1580, 14951600, 15101595, 1515Methoxy (+M) and Fluoro (-I) effects alter the ring's dipole moment, shifting the ring breathing modes.
Aryl Alkyl Ether C−O−C Stretch N/A1255, 10251265, 1030The adjacent highly electronegative fluorine atom pulls electron density, slightly stiffening the C−O bond.
Aryl C−F Stretch N/AN/A1130Highly polarized bond results in a massive change in dipole moment, yielding a very intense, sharp peak.
trans =C−H Out-of-Plane Bend 978980982Confirms the E-stereochemistry of the acrylic chain; relatively insulated from ring substitutions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness of the spectral data, the following protocol is designed as a self-validating system . Every step includes a specific quality control (QC) gate to prevent artifact misinterpretation.

Step 1: Instrument Readiness & Calibration
  • Action: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Run a standard polystyrene calibration film.

  • Causality & Validation: Purging removes atmospheric H2​O and CO2​ . The polystyrene film must show a sharp peak at exactly 1601.2 cm⁻¹ . If the peak deviates by >2 cm⁻¹, the laser interferometer requires realignment before proceeding.

Step 2: Background Acquisition
  • Action: For Attenuated Total Reflectance (ATR), clean the diamond crystal with isopropanol and acquire a background spectrum of the empty crystal.

  • Causality & Validation: The background spectrum must be flat. Any peaks around 3400 cm⁻¹ indicate residual moisture or cross-contamination from previous samples. The system subtracts this baseline to isolate the sample's true absorbance.

Step 3: Sample Preparation (KBr Pellet Method)
  • Action: Dry spectroscopic-grade KBr at 105°C for 24 hours. Mill 1–2 mg of trans-3-fluoro-4-methoxycinnamic acid with 100 mg of KBr using an agate mortar. Press at 10 tons for 2 minutes to form a translucent pellet.

  • Causality & Validation: KBr is highly hygroscopic. If not rigorously dried, absorbed moisture produces a broad O−H stretching artifact at 3400 cm⁻¹ and an H−O−H bending artifact at 1640 cm⁻¹. This 1640 cm⁻¹ artifact will directly mask the critical 1632 cm⁻¹ aliphatic C=C stretch of the cinnamic acid backbone.

Step 4: Spectral Acquisition & Quality Control
  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using a resolution of 4 cm⁻¹ and 32 co-added scans.

  • Causality & Validation: We utilize 32 co-added scans rather than a single scan because the signal-to-noise ratio improves proportionally to the square root of the number of scans, minimizing random detector noise. Check the maximum absorbance peak (usually the C=O or C−F stretch); it must fall between 0.2 and 0.8 A.U. Absorbance >1.0 indicates a pellet that is too thick, leading to detector saturation and peak distortion (photometric non-linearity).

Workflow Visualization

FTIR_Workflow Start System Initialization & Desiccant Check Calib Polystyrene Calibration (Validate 1601 cm⁻¹) Start->Calib Bkg Acquire Background (Air or Pure KBr) Calib->Bkg Pass Fail Recalibrate / Reprep Calib->Fail Fail Prep Sample Preparation (ATR or KBr Pellet) Bkg->Prep Acq Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) Prep->Acq Val Data Validation (Absorbance 0.2-0.8 A.U.) Acq->Val Val->Fail Fail End Peak Assignment & Analysis Val->End Pass Fail->Bkg

Figure 1: Self-validating FTIR spectroscopy workflow for cinnamic acid derivatives.

References

  • Title: Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study Source: RSIS International URL: [Link]

  • Title: 4-Methoxycinnamic Acid (Compound Summary) Source: PubChem / NIH URL: [Link]

Sources

comparing antimicrobial activity of fluorinated vs non-fluorinated cinnamic acids

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing natural product scaffolds for clinical viability. Cinnamic acid and its derivatives represent a highly versatile class of phytochemicals with diverse pharmacological properties. However, the native, non-fluorinated trans-cinnamic acid scaffold often exhibits weak intrinsic antimicrobial activity, rendering it insufficient as a standalone therapeutic agent[1].

To overcome this, medicinal chemists strategically employ halogenation—specifically fluorine substitution—to fundamentally alter the molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated cinnamic acids, detailing the mechanistic causality behind their performance differences and providing self-validating protocols for your own laboratory evaluations.

Mechanistic Causality: Why Fluorinate Cinnamic Acid?

The strategic replacement of hydrogen atoms with fluorine on the cinnamic acid aromatic ring is not merely a structural tweak; it is a calculated physicochemical overhaul. The enhanced antimicrobial efficacy of fluorinated derivatives is driven by three core mechanisms[1][2][3]:

  • Modulation of Lipophilicity (logD) and Membrane Permeation: Fluorine is highly electronegative yet possesses a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å). This allows for an increase in lipophilicity without introducing significant steric hindrance. The increased hydrophobicity drives the molecule to partition more effectively into the lipid bilayers of bacterial cell membranes, enhancing intracellular accumulation[2].

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. This bond polarization makes the molecule highly resistant to oxidative metabolism by bacterial enzymes and host cytochrome P450 systems, effectively increasing the biological half-life of the compound[1][3].

  • Electronic Effects on Target Binding: The strong electron-withdrawing nature of fluorine alters the electron distribution and pKa of adjacent functional groups. This often leads to stronger hydrogen bonding or dipole interactions with intracellular targets, such as bacterial efflux pumps or redox enzymes[1][3].

G A Cinnamic Acid Scaffold B Fluorine Substitution (e.g., 2-fluoro, 3,4-difluoro) A->B Structural Modification C Increased Lipophilicity (Higher logD) B->C Physicochemical Shift D Enhanced Metabolic Stability (Strong C-F Bond) B->D Electronic Effect E Improved Cell Membrane Permeability C->E Drives F Resistance to Enzymatic Degradation D->F Drives G Intracellular Target Binding (e.g., Efflux Pump Inhibition) E->G Facilitates H Enhanced Antimicrobial & Antibiofilm Efficacy F->H Sustains Half-life G->H Mechanism

Fig 1. Mechanistic pathway of fluorine substitution enhancing cinnamic acid antimicrobial efficacy.

Quantitative Comparative Data

Direct comparative studies consistently demonstrate that fluorinated cinnamic acid derivatives outperform their non-fluorinated counterparts across various microbial strains, including drug-resistant phenotypes. The table below synthesizes recent experimental data comparing these two classes.

Compound ClassSpecific DerivativeTarget PathogenMIC / PotencyKey AdvantageRef
Non-Fluorinated trans-Cinnamic AcidVarious Bacteria> 5 mMBaseline scaffold; weak intrinsic activity.[1]
Non-Fluorinated trans-Cinnamic AcidMycobacterium tuberculosis250–675 µMModerate activity via membrane disruption.[1]
Fluorinated 2-Fluoro Cinnamoyl-Menthol (MF1)Enterococcus faecium16 mg/L5-fold MIC reduction vs parent compound; reduces biofilm by 50%.[2]
Fluorinated Difluoromethyl Cinnamoyl AmideMycobacterium smegmatis8 µg/mLHigh selectivity; disrupts bacterial redox homeostasis.[4]
Fluorinated Fluorinated Cinnamic-HydroxypyridinoneCryptococcus neoformans≤ 16 µg/mLSuperior potency to Fluconazole; non-haemolytic.[5]

Standardized Experimental Protocols

To objectively compare the antimicrobial and antibiofilm properties of fluorinated versus non-fluorinated cinnamic acids in your own laboratory, you must utilize self-validating assay systems. Fluorinated compounds introduce specific handling challenges, primarily regarding aqueous solubility, which must be accounted for to prevent false negatives.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Causality Focus: Because fluorination increases lipophilicity, these compounds often precipitate in standard aqueous broths. We utilize a controlled DMSO gradient to ensure compound bioavailability without inducing solvent toxicity.

  • Compound Preparation: Dissolve the fluorinated and non-fluorinated cinnamic acid derivatives in 100% molecular-grade DMSO to create 10 mg/mL stock solutions.

  • Inoculum Standardization: Cultivate the target bacterial strain (e.g., S. aureus or E. faecium) in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in MHB.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in MHB. Critical Step: Ensure the final concentration of DMSO in any well does not exceed 1% (v/v), as higher concentrations disrupt bacterial cell membranes and confound results.

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL). Include a positive growth control (broth + bacteria + 1% DMSO) and a negative sterility control (broth + 1% DMSO only). Incubate at 37°C for 18–24 hours.

  • Validation via Resazurin: Because highly lipophilic compounds can cause visual turbidity that mimics bacterial growth, add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. Viable bacteria reduce the blue resazurin to pink resorufin, providing an unambiguous, colorimetric validation of the MIC.

Protocol B: Crystal Violet Biofilm Eradication Assay

Causality Focus: Fluorinated cinnamic acids often exhibit potent antibiofilm activity at sub-MIC concentrations[2]. The crystal violet assay quantifies this by binding to the negatively charged extracellular polymeric substance (EPS) matrix.

  • Biofilm Formation: Seed 100 µL of bacterial suspension ( 106 CFU/mL) supplemented with 1% glucose (to promote biofilm formation) into a flat-bottom 96-well plate. Incubate statically at 37°C for 24 hours.

  • Treatment: Carefully aspirate the planktonic (free-floating) cells and wash the wells twice with sterile Phosphate-Buffered Saline (PBS). Add the test compounds at sub-MIC concentrations (e.g., 0.5×, 0.25× MIC) diluted in fresh MHB. Incubate for another 24 hours.

  • Fixation & Staining: Discard the media and wash the wells three times with PBS. Fix the remaining biofilm with 100 µL of 99% methanol for 15 minutes. Aspirate the methanol and allow the plate to air dry. Stain the biofilm with 100 µL of 0.1% (w/v) crystal violet solution for 20 minutes.

  • Quantification: Wash the plate thoroughly under running tap water to remove unbound dye. Critical Step: Solubilize the bound crystal violet by adding 100 µL of 33% glacial acetic acid to each well. Measure the optical density (OD) at 590 nm using a microplate reader. The reduction in OD relative to the untreated control quantifies biofilm eradication.

W W1 Compound Library Prep (Fluorinated vs Non-Fluorinated) W2 Broth Microdilution Assay (MIC Determination) W1->W2 Primary Screen W3 Crystal Violet Assay (Biofilm Eradication) W2->W3 Sub-MIC Evaluation W4 Cytotoxicity Screening (HepG2 / HEK293 Cells) W2->W4 Selectivity Profiling W5 Lead Candidate Selection (High Efficacy, Low Toxicity) W3->W5 Data Integration W4->W5 Safety Validation

Fig 2. Standardized experimental workflow for validating fluorinated antimicrobial candidates.

Conclusion

The comparative data heavily favors the fluorinated cinnamic acid scaffold for advanced drug development. While non-fluorinated trans-cinnamic acid provides a valuable structural baseline, its rapid metabolic clearance and poor membrane penetration limit its clinical utility. By strategically introducing fluorine atoms, researchers can exploit the resulting increases in lipophilicity and metabolic stability to generate potent, narrow-spectrum antimicrobials capable of penetrating robust bacterial biofilms and resisting enzymatic degradation.

References

  • National Center for Biotechnology Information (PMC). (2026). Advancing infection therapy: the role of novel menthol-based antimicrobials. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). (2025). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Retrieved from [Link]

  • bioRxiv. (2026). Discovery of Novel Ligands for Cryptococcus neoformans. Retrieved from [Link]

  • American Chemical Society (ACS). (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Retrieved from[Link]

Sources

High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of 3-Fluoro-4-methoxycinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

3-Fluoro-4-methoxycinnamic acid (3-F-4-MCA) is a highly specialized synthetic intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs), including xanthine derivatives targeted for neurodegenerative diseases such as Parkinson's disease [1]. For researchers and drug development professionals, the accurate quantification of this compound is paramount for both pharmacokinetic profiling and stringent quality control.

Developing a robust HPLC method for 3-F-4-MCA presents unique challenges. The molecule possesses a carboxylic acid moiety, an electron-donating methoxy group, and a highly electronegative fluorine atom. This guide provides an objective, data-driven comparison of chromatographic column chemistries to optimize selectivity, followed by a comprehensive, self-validating methodology aligned with the updated [2].

Mechanistic Rationale: Column Chemistry & Selectivity

As an application scientist, method development must be driven by the physicochemical properties of the analyte rather than trial and error.

The Causality of pH Control: 3-F-4-MCA is a weak acid with a pKa of approximately 4.4. If the mobile phase pH is near this value, the compound exists in a dynamic equilibrium between ionized and unionized states, leading to severe peak tailing and unpredictable retention. By buffering the mobile phase to pH ~2.5 using 0.1% phosphoric acid, we ensure >99% of the analyte remains in its protonated, neutral state, eliminating secondary interactions with residual silanols on the silica support [3].

The Causality of Column Selection (C18 vs. Phenyl-Hexyl): Standard C18 columns (Alternative A) rely exclusively on hydrophobic (dispersive) interactions. While effective for general separations, they often fail to resolve closely related halogenated positional isomers (e.g., 2-fluoro-5-methoxycinnamic acid vs. 3-fluoro-4-methoxycinnamic acid) because these isomers share nearly identical hydrophobicities.

Conversely, a Phenyl-Hexyl stationary phase (Product B) offers orthogonal selectivity. The highly electronegative fluorine atom on 3-F-4-MCA creates a strong local dipole. The Phenyl-Hexyl phase interacts specifically with this dipole and provides π−π interactions with the aromatic ring. This dual-retention mechanism yields superior resolution and mass transfer kinetics for fluorinated aromatics.

Table 1: Chromatographic Performance Comparison (Isocratic Elution)

Conditions: 40:60 Acetonitrile : 0.1% Phosphoric Acid (v/v), 1.0 mL/min, 30°C, UV at 280 nm.

ParameterAlternative A: Standard C18Product B: Phenyl-HexylScientific Rationale for Difference
Retention Time (tR) 4.2 min5.8 minPhenyl-Hexyl provides additional π−π retention mechanisms beyond simple hydrophobicity.
Peak Tailing (Tf) 1.451.08Enhanced surface deactivation and specific dipole interactions reduce secondary silanol effects.
Theoretical Plates (N) 8,50012,400Improved mass transfer kinetics for aromatic compounds on the rigid phenyl ring structure.
Resolution (Rs) from 2-fluoro isomer1.2 (Co-elution risk)2.8 (Baseline separation)Orthogonal selectivity leverages the distinct dipole moments of the positional isomers.

Conclusion: The Phenyl-Hexyl column objectively outperforms the C18 column, providing the baseline resolution ( Rs>2.0 ) required for a stability-indicating method.

Experimental Protocol: A Self-Validating Methodology

A trustworthy analytical method is a self-validating system. The following protocol incorporates internal checks at every stage to ensure the instrument is in a state of control before data generation begins.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (Solvent A): Transfer 1.0 mL of HPLC-grade ortho-phosphoric acid (85%) into 1000 mL of ultra-pure water (18.2 MΩ·cm). Filter through a 0.22 µm hydrophilic PTFE membrane and degas.

  • Organic Phase (Solvent B): 100% HPLC-grade Acetonitrile.

  • Isocratic Blend: Program the pump to deliver a 60:40 (v/v) ratio of Solvent A to Solvent B. Expert Insight: Pre-mixing the solvents (600 mL A + 400 mL B) in a single bottle is highly recommended for UV detection at 280 nm, as it eliminates mixing-ripple noise in the baseline, thereby improving the Signal-to-Noise (S/N) ratio for trace-level quantification.

Step 2: Standard & Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 3-F-4-MCA reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete solubilization), sonicate for 5 minutes, and make up to volume with the mobile phase (Concentration: 1.0 mg/mL).

  • Working Solutions: Dilute the stock solution using the mobile phase to achieve the target validation concentrations (e.g., 10 to 150 µg/mL). Expert Insight: Diluting the final volume with the mobile phase prevents the "solvent mismatch effect"—a phenomenon where injecting a sample in a solvent stronger than the mobile phase causes peak fronting and band broadening.

Step 3: System Suitability Testing (SST)

Before analyzing any validation samples, inject the 100 µg/mL standard six times. The system is only validated for use if it meets the following criteria:

  • Retention time %RSD 1.0%

  • Peak area %RSD 2.0%

  • Tailing factor ( Tf​ ) 1.5

  • Theoretical plates ( N ) 10,000

ICH Q2(R2) Method Validation Framework

Following the optimization of the Phenyl-Hexyl method, a full validation was executed per the , which emphasizes a lifecycle and risk-based approach to analytical procedures [2].

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at tR​ of analyteNo interfering peaks at 5.8 minPass
Linearity & Range R2≥0.999 (10 to 150 µg/mL) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels (50/100/150%)99.2% - 100.8%Pass
Repeatability %RSD 2.0% (n=6, 100% level)0.62%Pass
Intermediate Precision %RSD 2.0% (Different day/analyst)0.85%Pass
LOD / LOQ S/N 3 for LOD; S/N 10 for LOQLOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass

Validation Workflow Visualization

The logical progression from physicochemical assessment to regulatory validation is mapped below.

HPLC_Validation A Sample Prep (pH < pKa) B Column Selection (Phenyl-Hexyl) A->B Analyte state controlled C Chromatographic Separation B->C Selectivity optimized D ICH Q2(R2) Validation C->D Method locked E Specificity (Rs > 2.0) D->E F Linearity (R² > 0.999) D->F G Precision (%RSD < 2.0) D->G

Logical workflow for the HPLC method development and ICH Q2(R2) validation of 3-F-4-MCA.

Conclusion

For the accurate quantification of 3-fluoro-4-methoxycinnamic acid, relying on standard C18 column chemistry introduces a high risk of co-elution with structurally similar impurities. By leveraging the π−π and dipole-dipole interactions inherent to a Phenyl-Hexyl stationary phase, analysts can achieve superior selectivity and mass transfer kinetics. When coupled with strict pH control and solvent-matching techniques, this method seamlessly passes all ICH Q2(R2) validation criteria, providing a highly reliable, self-validating assay for pharmaceutical quality control.

References

  • Therapeutic agent for Parkinson's disease (US5484920A). Google Patents.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.